molecular formula C9H9N3O2 B7964943 Methyl 6-amino-1H-indazole-3-carboxylate

Methyl 6-amino-1H-indazole-3-carboxylate

Cat. No.: B7964943
M. Wt: 191.19 g/mol
InChI Key: MAHOTWJZRCUWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-1H-indazole-3-carboxylate (CAS 851652-52-3) is a high-value chemical building block for research and development, particularly in medicinal chemistry. This compound, with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol, features both an amino group and an ester moiety on its indazole core, making it a versatile scaffold for further functionalization . The indazole scaffold is a privileged structure in drug discovery, found in a broad spectrum of biologically active compounds and several FDA-approved pharmaceuticals . These include agents such as the antiemetic drug Granisetron, the anticancer agents Pazopanib and Axitinib, and the poly[ADP-ribose]polymerase inhibitor (PARP inhibitor) Niraparib . The 3-carboxylate substitution pattern, as found in this product, is especially significant as it has been proven to confer exceptional pharmaceutical activity and can be challenging to synthesize by other means . Its primary research value lies in its application for constructing novel synthetic targets, such as potential synthetic cannabinoids and their metabolites , as well as in the development of novel antimicrobial agents incorporating dual heterocyclic systems . For optimal stability, this product should be stored sealed in a dry environment, and it is recommended to keep it in a dark place at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-amino-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHOTWJZRCUWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851652-52-3
Record name Methyl 6-amino-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851652-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: Methyl 6-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The Indazole Scaffold in Kinase Discovery & Heterocyclic Synthesis

Executive Summary & Chemical Identity

Methyl 6-amino-1H-indazole-3-carboxylate is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. It belongs to the class of "privileged structures" due to the indazole core's ability to mimic the purine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of kinase active sites.

This compound is unique due to its orthogonal reactivity: the C3-ester allows for the generation of diverse amide libraries (interacting with the gatekeeper region), while the C6-amino group provides a vector for solubilizing tails or hydrophobic groups extending into the solvent front.

Physicochemical Profile
PropertyData
CAS Number 851652-52-3 (Commercial)
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
IUPAC Name This compound
SMILES COC(=O)C1=NNC2=C1C=CC(=C2)N
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water
pKa (Calc) ~3.5 (Indazole NH), ~4.0 (Aniline NH₃⁺)

Synthetic Architecture

The synthesis of this compound typically follows a Retrosynthetic Logic that prioritizes the construction of the indazole ring before the reduction of the amine, to avoid interference with the diazotization steps required for ring closure.

Strategic Workflow (Graphviz)

The following diagram outlines the primary synthetic route starting from substituted phenylacetic acid derivatives, a method favored for its scalability and regiocontrol.

SynthesisWorkflow Start Methyl 2-amino-4-nitrophenylacetate (Precursor) Diazo Diazotization (NaNO2, AcOH) Start->Diazo Step 1: Activation Cyclization Ring Closure (Intramolecular) Diazo->Cyclization In situ Intermed Methyl 6-nitro-1H-indazole-3-carboxylate (Key Intermediate) Cyclization->Intermed Yield: ~70-80% Reduction Nitro Reduction (H2, Pd/C or SnCl2) Intermed->Reduction Step 2: Chemoselective Red. Product This compound (Target) Reduction->Product Yield: ~90%

Figure 1: Synthetic pathway via the modified Jacobson indazole synthesis method.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate Rationale: Direct nitration of the indazole core often yields mixtures (C5 vs C6 isomers). Cyclization of a pre-nitrated benzene precursor ensures regio-purity.

  • Reagents: Methyl 2-amino-4-nitrophenylacetate (1.0 eq), Sodium Nitrite (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve the phenylacetate precursor in glacial acetic acid.

    • Cool to 0–5°C. Add aqueous NaNO₂ dropwise. Critical: Control temperature to prevent diazonium decomposition.

    • Allow the mixture to warm to RT and stir for 2–4 hours. The diazonium species attacks the activated methylene carbon, closing the ring.

    • Workup: Pour into ice water. The nitro-indazole ester typically precipitates. Filter and wash with water.[1]

Step 2: Reduction to this compound Rationale: Catalytic hydrogenation is preferred for cleanliness, but SnCl₂ is a robust alternative if halogen substituents (sensitive to hydrogenolysis) are present on the ring.

  • Reagents: Methyl 6-nitro-1H-indazole-3-carboxylate (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M concentration).

  • Procedure:

    • Safety: Purge reaction vessel with N₂ to remove O₂ before introducing H₂.

    • Suspend the nitro compound and catalyst in MeOH.

    • Apply H₂ atmosphere (balloon pressure is usually sufficient; 30 psi for scale-up).

    • Stir at RT for 4–12 hours. Monitor by LCMS (Disappearance of -NO₂ peak, appearance of M+1 amine peak).

    • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.

    • Note: The product is an amine ester; avoid strong acids during workup to prevent hydrolysis of the ester or salt formation.

Reactivity & Functionalization Guide

For the medicinal chemist, this molecule offers three distinct "handles" for diversification. Understanding the reactivity order is crucial for library synthesis.

Orthogonal Reactivity Map
  • N1-Indazole Nitrogen (Nucleophile):

    • Reactivity: Moderate.[2] pKa ~14.

    • Action: Must often be protected (THP, SEM, Boc) before modifying the other positions to prevent N-alkylation byproducts.

    • Protocol: Dihydropyran (DHP) + pTSA (cat) in DCM protects N1 as the THP ether.

  • C6-Amino Group (Nucleophile):

    • Reactivity: High.[2][3][4] Typical aniline reactivity.

    • Action: Acylation, Sulfonylation, Reductive Amination, Buchwald-Hartwig Coupling.

    • Use Case: Attachment of "tail" groups to improve solubility or target solvent-exposed pockets.

  • C3-Methyl Ester (Electrophile):

    • Reactivity: Low to Moderate.

    • Action: Hydrolysis to acid, or direct aminolysis to form amides.

    • Use Case: Formation of the "Head" group that interacts with the kinase hinge region.

Library Generation Logic (Graphviz)

ReactivityLogic Core This compound C6_Path C6-Amino Modification Core->C6_Path N1_Path N1-Protection (Required for C3 work) Core->N1_Path Amide Amide/Urea Formation (Solubility Tail) C6_Path->Amide Prot SEM/THP Protected Core N1_Path->Prot C3_Path C3-Ester Transformation Prot->C3_Path Hinge C3-Carboxamide (Hinge Binder) C3_Path->Hinge

Figure 2: Chemoselective diversification strategy.

Medicinal Chemistry Applications

Kinase Inhibition Mechanism

The indazole-3-carboxamide motif (derived from this ester) is a bioisostere of the ATP adenine ring.

  • Hinge Binding: The N1-H and the C3-Carbonyl (of the derived amide) typically form a donor-acceptor hydrogen bond pair with the kinase hinge region backbone.

  • Selectivity: The 6-position vector points toward the ribose binding pocket or the solvent front, allowing for the introduction of solubilizing groups (e.g., morpholine, piperazine) without disrupting the primary binding mode.

Case Studies & Targets
  • FGFR Inhibitors: Derivatives of 6-aminoindazole-3-carboxylates have shown nanomolar potency against Fibroblast Growth Factor Receptors (FGFR). The 6-amino group is often derivatized with 3,5-dimethoxybenzenesulfonyl chlorides to target the hydrophobic pocket adjacent to the ATP site.

  • GSK-3β Inhibitors: Used in the development of treatments for Alzheimer's and Type 2 diabetes.[5] The scaffold provides a rigid template that locks the pharmacophores in the correct orientation for the ATP pocket.

  • VEGFR-2: Similar to Pazopanib (which uses a 2H-indazole), 1H-indazole-3-carboxamides are explored for anti-angiogenic activity.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling:

    • The amino-ester is relatively stable but should be stored at 2–8°C under inert gas to prevent slow oxidation of the aniline or hydrolysis of the ester.

    • Warning: The intermediate diazo species in the synthesis (Step 1) are potentially explosive. Never let the diazonium salt dry out; proceed immediately to cyclization in solution.

  • Waste: Dispose of organic filtrates containing Pd/C in dedicated heavy metal waste containers.

References

  • BenchChem. (2025).[1][6] Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde. Retrieved from

  • Zhang, M., et al. (2020).[3][7] "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors." European Journal of Medicinal Chemistry. Retrieved from

  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Retrieved from

  • Hu, Y., et al. (2012).[3] "An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit."[8][9] Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 3-amino-1H-indazole-6-carboxylate Product Page (Isomer Reference). Retrieved from

  • Pujari, J.N., et al. (2012). "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica. Retrieved from

Sources

A Comprehensive Technical Guide to Methyl 6-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 6-amino-1H-indazole-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. As a derivative of the indazole core, a privileged scaffold, this compound serves as a versatile intermediate for the synthesis of complex bioactive molecules.[1] The indazole motif is present in several FDA-approved drugs, including the anticancer agent pazopanib and the antiemetic granisetron, highlighting its therapeutic relevance.[1] This guide provides an in-depth analysis of the compound's nomenclature, physicochemical properties, a detailed synthetic protocol with purification and characterization methodologies, and a discussion of its critical applications in drug discovery, particularly as a hinge-binding fragment in kinase inhibitors.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is foundational to scientific research. The structural and naming conventions for this compound are summarized below.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 851652-52-3[3]
Molecular Formula C₉H₉N₃O₂[2][3]
Molecular Weight 191.19 g/mol [3]
Canonical SMILES COC(=O)C1=NNC2=C1C=CC(=C2)N[2]
InChI Key MAHOTWJZRCUWPM-UHFFFAOYSA-N[2]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, storage, and application in experimental settings.

PropertyValue/InformationSource
Appearance Solid[4]
Purity Commercially available at ≥95%[4]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[3][4]
Melting Point Data not available; the parent compound, Methyl 1H-indazole-3-carboxylate, has a melting point of 162-163°C.[5]
Boiling Point Data not available; the parent compound, Methyl 1H-indazole-3-carboxylate, has a boiling point of 345.2°C at 760 mmHg.[5]
Solubility Soluble in water.[6]

Synthesis and Purification

The synthesis of polysubstituted indazoles like this compound requires a regioselective, multi-step approach. The following protocol is a representative method based on established indazole synthesis strategies, such as the cyclization of an appropriately substituted aniline derivative.[1][7]

Synthetic Strategy

The core strategy involves the construction of the indazole ring via diazotization and intramolecular cyclization of a 2-amino-phenylacetate derivative. This approach is favored for its reliability in forming the bicyclic indazole system. The starting material, methyl 2,4-diaminobenzoate, is strategically chosen to place the amino group at the eventual 6-position and the ester at the 3-position following cyclization.

Start Methyl 2,4-diaminobenzoate Step1 Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Reagents Intermediate Diazonium Salt Intermediate Step1->Intermediate Formation Step2 Intramolecular Cyclization (Heat or Catalyst) Intermediate->Step2 Reaction Product This compound Step2->Product Formation Purification Column Chromatography Product->Purification Purification Analysis NMR, MS, HPLC Purification->Analysis Characterization

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • Methyl 2,4-diaminobenzoate

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a stirrer and thermometer, dissolve Methyl 2,4-diaminobenzoate (1 equivalent) in a 2M HCl solution.

    • Cool the mixture to 0-5°C using an ice-salt bath. The low temperature is critical to ensure the stability of the resulting diazonium salt.

    • Slowly add a pre-cooled aqueous solution of Sodium Nitrite (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C.

    • Stir the reaction mixture at 0-5°C for 30-45 minutes upon completion of the addition.

  • Cyclization:

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60°C. The gentle heating facilitates the intramolecular cyclization to form the indazole ring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Isolation:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

Protocol: Purification

Objective: To purify the crude this compound.

Method: Flash Column Chromatography

Materials:

  • Silica Gel (230-400 mesh)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Prepare a silica gel slurry in hexanes and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% and gradually increasing to 50% Ethyl Acetate). The polarity gradient is chosen to effectively separate the product from non-polar impurities and highly polar byproducts.

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound as a solid.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is a non-negotiable step, ensuring the reliability of subsequent biological data.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique is used to confirm the proton environment of the molecule. Expected signals would include aromatic protons on the benzene ring portion of the indazole, a singlet for the N-H proton of the indazole, a singlet for the amino (-NH₂) protons, and a singlet for the methyl ester (-OCH₃) protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound, the expected monoisotopic mass is 191.06947 Da.[2]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by separating it from any residual impurities. A single, sharp peak indicates high purity.

Applications in Medicinal Chemistry and Drug Discovery

The indazole scaffold is a cornerstone of modern medicinal chemistry due to its bioisosteric relationship with the native indole ring found in tryptophan and its ability to form key intermolecular interactions with biological targets.[8]

The Indazole Scaffold as a Privileged Structure

Indazoles are considered "privileged scaffolds" because they can bind to multiple, diverse biological targets with high affinity.[1] Their utility stems from:

  • Hydrogen Bonding: The indazole ring possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine-like nitrogen), allowing for versatile interactions with protein active sites.[8]

  • Bioisosterism: It serves as an effective bioisostere for indole, often improving metabolic stability and physicochemical properties.[8]

  • Structural Rigidity: The fused ring system provides a rigid framework, which can reduce the entropic penalty of binding to a target protein.

Mechanism of Action: A Potent Kinase Hinge-Binder

A primary application of 3-amino-indazole derivatives is in the development of protein kinase inhibitors.[1] The 3-amino group is crucial for forming key hydrogen bond interactions with the "hinge region" of the ATP-binding pocket of many protein kinases.[1][9] This interaction mimics the binding of the adenine portion of ATP, allowing these compounds to act as competitive inhibitors. The 6-amino group on this compound provides an additional vector for modification to enhance potency, selectivity, and pharmacokinetic properties.

cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism Receptor Growth Factor Receptor Kinase Protein Kinase ATP-Binding Pocket Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates BlockedKinase Inactive Kinase PhosphoSubstrate Phosphorylated Substrate (Active) Substrate->PhosphoSubstrate CellResponse Cellular Response (Proliferation, Survival) PhosphoSubstrate->CellResponse Inhibitor Methyl 6-amino-1H- indazole-3-carboxylate Derivative Inhibitor->Kinase:f1 Binds to Hinge Region

Caption: Inhibition of a generic kinase pathway by an indazole-based drug.

Anticancer Potential

Research has specifically highlighted the potential of 6-aminoindazole derivatives as anticancer agents.[10][11] Studies have shown that compounds derived from this scaffold exhibit anti-proliferative activity against various human cancer cell lines, such as human colorectal cancer.[10][11] Furthermore, related indazole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune escape.[12] By inhibiting IDO1, these compounds can help reactivate the body's immune response against cancer cells.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically functionalized building block that provides access to a rich chemical space of high therapeutic value. Its proven role as a kinase hinge-binding fragment, coupled with the broader pharmacological potential of the indazole scaffold, ensures its continued importance in the field of drug discovery. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to reliably produce and validate this compound, facilitating the development of the next generation of targeted therapies.

References

  • BLD Pharm.
  • Alfa Chemistry. CAS 43120-28-1 1H-Indazole-3-carboxylic acid methyl ester.
  • Benchchem.
  • ChemicalBook.
  • ChemScene.
  • Guidechem.
  • HETEROCYCLES.
  • PubChemLite.
  • Sigma-Aldrich.
  • Bentham Science. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • Bioorganic & Medicinal Chemistry.
  • Molecules.
  • PharmaBlock. Indazoles in Drug Discovery.
  • ResearchGate. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.

Sources

An In-Depth Technical Guide to Methyl 6-amino-1H-indazole-3-carboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Core in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its ability to mimic the indole portion of tryptophan and participate in crucial hydrogen bonding interactions with biological targets.[1][2] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of a multitude of pharmacologically active agents. Notably, several FDA-approved drugs, such as the anticancer agent pazopanib and the antiemetic granisetron, feature the indazole core, underscoring its therapeutic relevance.[2] Derivatives of the indazole nucleus have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

Methyl 6-amino-1H-indazole-3-carboxylate (CAS No. 851652-52-3) is a key research chemical that embodies the potential of the indazole scaffold.[1] Its trifunctional nature, possessing a reactive amino group at the 6-position, a readily modifiable carboxylate at the 3-position, and a nucleophilic nitrogen at the 1-position of the indazole ring, makes it an exceptionally versatile building block for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, its derivatization potential, and its anticipated applications in drug discovery, particularly in the realm of oncology and kinase inhibition.

Physicochemical and Spectral Properties

PropertyValueSource
CAS Number 851652-52-3[1]
Molecular Formula C₉H₉N₃O₂[4]
Molecular Weight 191.19 g/mol [4]
Appearance Predicted to be a solid-
XlogP (predicted) 1.1[4]
Monoisotopic Mass 191.06947 Da[4]

Predicted Mass Spectrometry Data:

Computational tools provide valuable insights into the expected mass spectral fragmentation of this compound, aiding in its identification and characterization in experimental setups.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 192.07675138.0
[M+Na]⁺ 214.05869148.4
[M-H]⁻ 190.06219139.3
[M+NH₄]⁺ 209.10329157.0
[M+K]⁺ 230.03263145.1
Data sourced from PubChemLite and predicted using CCSbase.[4]

Synthesis and Derivatization Strategies

A robust and reproducible synthetic route is paramount for the accessibility of any research chemical. While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in a single source, a plausible pathway can be constructed based on established methodologies for the synthesis of related indazole derivatives. The proposed synthesis commences with the commercially available 3-methyl-6-nitro-1H-indazole.

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Methyl-6-nitro-1H-indazole B Methyl 6-nitro-1H-indazole-3-carboxylate A->B Oxidation & Esterification C This compound B->C Reduction

Figure 1: Proposed synthetic route to this compound.

Step 1: Oxidation and Esterification

The initial step involves the oxidation of the 3-methyl group of 3-methyl-6-nitro-1H-indazole to a carboxylic acid, followed by esterification to yield Methyl 6-nitro-1H-indazole-3-carboxylate. This transformation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through a multi-step process involving bromination followed by hydrolysis and oxidation. Subsequent esterification is typically carried out under acidic conditions with methanol. A general procedure for the esterification of an indazole-3-carboxylic acid involves heating a mixture of the carboxylic acid, methanol, and a catalytic amount of a strong acid like methanesulfonic acid.[1]

Step 2: Reduction of the Nitro Group

The final step is the selective reduction of the nitro group at the 6-position to an amino group. This is a standard transformation in organic synthesis and can be accomplished using various reducing agents. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[5] Alternative reduction methods include the use of tin(II) chloride (SnCl₂) in hydrochloric acid.[5]

Derivatization Potential

The true value of this compound as a research chemical lies in its potential for derivatization at three key positions, allowing for the exploration of a vast chemical space.

Derivatization_Potential Core This compound N1 N1-Alkylation/ Acylation Core->N1 Position 1 C3 Amidation/ Hydrolisis Core->C3 Position 3 C6 N-Acylation/ N-Alkylation/ Suzuki Coupling Core->C6 Position 6

Figure 2: Key positions for derivatization of this compound.
  • Position 1 (Indazole Nitrogen): The N1 position of the indazole ring can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides in the presence of a base, while N-acylation can be performed with acyl chlorides or anhydrides. These modifications can influence the compound's solubility, metabolic stability, and binding interactions.

  • Position 3 (Carboxylate Group): The methyl ester at the C3 position is a versatile handle for further modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides using standard peptide coupling reagents like HOBT and EDC.HCl.[6] This amidation is a crucial step in the synthesis of many kinase inhibitors.[2]

  • Position 6 (Amino Group): The primary amino group at the C6 position is a key site for introducing diversity. It can undergo N-acylation with various carboxylic acids or their activated derivatives, and N-alkylation via reductive amination. Furthermore, the amino group can be converted to a halide, which can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with various boronic acids.[7]

Applications in Drug Discovery and Experimental Protocols

The structural features of this compound make it a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology.

Potential as a Kinase Inhibitor Scaffold

The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment in kinase inhibitors.[8] The amino group at the 3-position can form critical hydrogen bond interactions with the hinge region of various protein kinases. While the topic compound has an ester at this position, it can be readily converted to an amide, a common hinge-binding motif. The 6-amino group provides a vector for introducing substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

Potential as an IDO1 Inhibitor Precursor

Indoleamine 2,3-dioxygenase 1 (IDO1) is an important therapeutic target in cancer immunotherapy. The indazole ring is a known bioisostere of the indole ring of tryptophan, the natural substrate of IDO1. Several 6-aminoindazole derivatives have been designed and synthesized as IDO1 inhibitors, showing potent anti-proliferative activity in cancer cell lines.[9] this compound serves as an excellent starting material for the synthesis of such inhibitors.

General Experimental Protocol: N-Acylation of the 6-Amino Group

This protocol provides a general method for the derivatization of the 6-amino group, a common first step in a medicinal chemistry campaign.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl)

  • Hydroxybenzotriazole (HOBT)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF, add HOBT (1.2 eq) and EDC.HCl (1.2 eq).

  • Add TEA or DIPEA (3.0 eq) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related indazole compounds suggest that it should be handled with care. It is predicted to be harmful if swallowed, and may cause skin and eye irritation.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, and inhalation of dust should be avoided.

Conclusion

This compound is a high-value research chemical with significant potential in drug discovery. Its versatile trifunctional nature allows for the facile generation of diverse chemical libraries targeting a range of biological targets, with a particular emphasis on protein kinases and enzymes involved in cancer progression like IDO1. This technical guide provides a foundational understanding of its properties, a logical synthetic approach, and its broad derivatization potential, empowering researchers to effectively utilize this promising scaffold in their quest for novel therapeutics.

References

  • PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H9N3O2). Retrieved from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. (2024, August 22). Retrieved from [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. (n.d.). Retrieved from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. (2023, July 15). Retrieved from [Link]

  • Liskon Biological. (2025, February 7). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Retrieved from [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Current Medicinal Chemistry. (2022, August 5). Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. (2023, May 12). Retrieved from [Link]

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PubMed. (2015, December 28). Retrieved from [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC. (2012, June 6). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

Sources

Methyl 6-amino-1H-indazole-3-carboxylate: A Technical Guide for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application, synthesis, and experimental protocols for Methyl 6-amino-1H-indazole-3-carboxylate (CAS: 851652-52-3), a high-value scaffold in medicinal chemistry.

Executive Summary

This compound represents a "privileged scaffold" in the design of ATP-competitive kinase inhibitors. Its structural utility lies in its orthogonal bifunctionality :

  • C3-Carboxylate (The "Head"): A precursor to carboxamides that function as critical Hinge Binders , forming hydrogen bonds with the kinase backbone (e.g., the "gatekeeper" region).

  • C6-Amino Group (The "Tail"): A nucleophilic handle for attaching solubilizing groups or hydrophobic moieties that extend into the Solvent Front or Allosteric Pockets (e.g., DFG-out conformation stabilization).

This guide provides a validated synthetic roadmap for researchers targeting tyrosine kinases (e.g., VEGFR, FGFR, FLT3) using this specific indazole core.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name This compound
CAS Number 851652-52-3
Molecular Formula C

H

N

O

Molecular Weight 191.19 g/mol
Key Functionality 3-Ester (Electrophile), 6-Amine (Nucleophile), 1-NH (Acidic/H-bond donor)
Solubility Soluble in DMSO, DMF; Moderate in MeOH/DCM
pKa (Calc) Indazole NH: ~13.8; Aniline NH

: ~3.5

Strategic Utility in Drug Design

The indazole ring mimics the purine ring of ATP. The specific substitution pattern of the 6-amino-3-carboxylate allows for a "Divide and Conquer" synthetic strategy:

  • Hinge Interaction (C3): The ester is hydrolyzed to the acid and coupled with heteroaromatic amines (e.g., 3-aminopyridine, amino-pyrazoles). The resulting amide NH acts as a hydrogen bond donor to the kinase hinge carbonyls.

  • Solvent Interaction (C6): The amine is derivatized into ureas, amides, or sulfonamides. This "tail" modulates physicochemical properties (LogP, solubility) and kinase selectivity.

Visualization: Structural Logic & Binding Mode

KinaseBinding Scaffold This compound (Core Scaffold) C3_Mod C3-Position (Head) Target: Hinge Region Action: Hydrolysis -> Amide Coupling Scaffold->C3_Mod Functionalization A C6_Mod C6-Position (Tail) Target: Solvent Front / Back Pocket Action: Urea/Amide Formation Scaffold->C6_Mod Functionalization B Kinase Tyrosine Kinase Domain (ATP Binding Site) C3_Mod->Kinase H-Bond Donor (NH) (Specificity) C6_Mod->Kinase Hydrophobic/Solubility (Potency/ADME)

Figure 1: The dual-functional logic of the scaffold. The C3 position anchors the molecule to the kinase hinge, while the C6 position tunes potency and pharmacokinetic properties.

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route utilizes the diazo-cyclization of phenylacetic acid derivatives .

Retrosynthetic Analysis

Target


 Methyl 6-nitro-1H-indazole-3-carboxylate 

Methyl 2-amino-4-nitrophenylacetate.
Detailed Protocol: Synthesis from Precursors
Step 1: Cyclization to Indazole Core

Objective: Convert Methyl 2-amino-4-nitrophenylacetate to Methyl 6-nitro-1H-indazole-3-carboxylate.

  • Reagents: Sodium Nitrite (NaNO

    
    ), Acetic Acid (AcOH), Water.
    
  • Mechanism: Diazotization of the primary amine followed by intramolecular attack by the enolizable methylene carbon.

Procedure:

  • Dissolve Methyl 2-amino-4-nitrophenylacetate (10.0 g, 47.6 mmol) in glacial acetic acid (100 mL).

  • Cool the solution to 0–5 °C in an ice bath.

  • Add a solution of NaNO

    
      (3.6 g, 52.3 mmol) in water (10 mL) dropwise over 20 minutes. Caution: Maintain temperature <10 °C to prevent diazo decomposition.
    
  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The product typically precipitates as a yellow/orange solid.

  • Workup: Pour the reaction mixture into ice-water (300 mL). Filter the precipitate, wash with water (3 x 50 mL), and dry under vacuum.

  • Yield: ~85–90% of Methyl 6-nitro-1H-indazole-3-carboxylate.

Step 2: Reduction to the Target Amine

Objective: Selective reduction of the C6-nitro group to the C6-amine without affecting the C3-ester or cleaving the N-N bond.

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH

    
    Cl), Ethanol/Water.
    
  • Why this method? Fe/NH

    
    Cl is milder than catalytic hydrogenation (H
    
    
    
    /Pd), avoiding potential reduction of the indazole double bond or hydrogenolysis of the N-N bond.

Procedure:

  • Suspend Methyl 6-nitro-1H-indazole-3-carboxylate (5.0 g, 22.6 mmol) in EtOH (100 mL) and water (25 mL).

  • Add NH

    
    Cl  (6.0 g, 113 mmol) and Iron powder  (6.3 g, 113 mmol).
    
  • Heat to reflux (80 °C) with vigorous stirring for 2–4 hours. Monitor by TLC (the amine is more polar and fluorescent).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

  • Concentrate the filtrate to remove EtOH. Dilute the aqueous residue with EtOAc (100 mL) and wash with saturated NaHCO

    
    .
    
  • Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH).

  • Final Product: this compound (Off-white solid).

Experimental Workflows for Kinase Inhibitor Synthesis

The order of operations is critical. Path A (C6-First) is generally preferred to avoid solubility issues associated with highly rigid hinge binders.

Workflow Diagram

SynthesisWorkflow Start This compound (Starting Material) Step1A Step 1: C6-Functionalization (Urea/Amide Formation) Start->Step1A Preferred Route Step1B Step 1: Ester Hydrolysis & Protection Start->Step1B Alternative Step2A Step 2: Ester Hydrolysis (LiOH/THF) Step1A->Step2A Step3A Step 3: C3-Amide Coupling (Hinge Binder Attachment) Step2A->Step3A Final Target Drug Candidate Step3A->Final Final Kinase Inhibitor Step2B Step 2: C3-Coupling

Figure 2: The preferred "Tail-First" synthetic workflow allows for better solubility handling during the intermediate steps.

Protocol: Urea Formation at C6 (The "Tail")

This reaction creates the classic "diaryl urea" motif seen in inhibitors like Linifanib.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF or THF.

  • Reagent: Add the appropriate Isocyanate (1.1 eq) (e.g., Phenyl isocyanate, 3-trifluoromethylphenyl isocyanate).

  • Conditions: Stir at RT for 4–12 hours. If reaction is sluggish, heat to 60 °C.

  • Isolation: Pour into water. The urea product usually precipitates. Filter and wash with Et

    
    O to remove unreacted isocyanate.
    
Protocol: C3-Amide Coupling (The "Head")

After installing the tail and hydrolyzing the ester (LiOH/THF/H


O), use this coupling protocol:
  • Activation: Dissolve the intermediate carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins.

  • Coupling: Add the heteroaryl amine (e.g., 2-aminopyrimidine, 3-amino-indazole) (1.2 eq).

  • Reaction: Stir at 50–80 °C for 12 hours. (Elevated temperature is often needed due to the low nucleophilicity of heteroaryl amines).

  • Purification: Isolate via preparative HPLC or silica chromatography.

Troubleshooting & Expert Insights

IssueCausalitySolution
Low Yield in Diazo Step Temperature >10 °C causes decomposition of the diazonium intermediate.Strictly control temp <5 °C during NaNO

addition.
N1-Alkylation Side Reaction The indazole N1 is acidic and nucleophilic.If performing alkylations, protect N1 (e.g., THP, SEM) or use specific bases (Cs

CO

) to favor N1 over N2.
Poor Solubility of Intermediates The flat, rigid indazole core stacks efficiently (pi-stacking).Use polar aprotic solvents (DMF, NMP) for reactions. Introduce solubilizing tails (morpholine, piperazine) early in the sequence.
Incomplete Amide Coupling Steric hindrance at C3 or low amine nucleophilicity.Switch from EDC/HOBt to HATU or T3P (Propylphosphonic anhydride). Use microwave irradiation.

References

  • Vertex AI Search. (2025). Synthesis and biological evaluation of indazole derivatives. Retrieved from

  • ChemicalBook. (2024). This compound Properties and Suppliers. Retrieved from

  • National Institutes of Health (PMC). (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. Retrieved from

  • Heterocycles. (1996). Practical Synthesis of 1H-Indazole-3-carboxylic acid and its derivatives. (Foundational chemistry for the diazo route). Retrieved from

  • RSC Advances. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. (Context on indazole functionalization). Retrieved from

Technical Guide: Methyl 6-amino-1H-indazole-3-carboxylate as a Pharmaceutical Intermediate

[1]

Executive Summary

This compound is a bifunctional heterocyclic building block critical to modern medicinal chemistry.[1] It serves as a "privileged scaffold" for the development of small-molecule inhibitors targeting receptor tyrosine kinases (RTKs), specifically VEGFR , FGFR , and FLT3 .[2]

Its structural value lies in its orthogonality:

  • Position 3 (Ester): A precursor to the "hinge-binding" motif (typically a carboxamide) that anchors the molecule within the kinase ATP pocket.

  • Position 6 (Amine): A solvent-exposed handle allowing for the attachment of solubilizing groups or "tail" moieties (e.g., ureas, amides) that probe the hydrophobic back-pocket, essential for potency and selectivity.[2]

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name This compound
CAS Number 851652-52-3
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Appearance Yellow to off-white solid
pKa (Calculated) ~11.5 (Indazole NH), ~3.5 (Aniline NH₃⁺)
Solubility Soluble in DMSO, DMF, hot MeOH; sparingly soluble in water.[1][3][4][5]
Reactivity Logic
  • N1-Proton Acidity: The indazole NH is acidic.[1] Without protection, alkylation often yields a mixture of N1 and N2 isomers, though N1 is thermodynamically favored.[2]

  • C6-Amine Nucleophilicity: The aniline nitrogen is the most nucleophilic site.[1] It can be selectively acylated or sulfonylated without affecting the indole nitrogen or the ester.

  • C3-Ester Electrophilicity: The methyl ester is relatively stable but can be converted to primary amides (via aminolysis) or hydrolyzed to the carboxylic acid.

Synthetic Pathways (The "Make")[2]

The synthesis of this intermediate typically follows the Isatin Ring-Contraction Route , favored in industrial settings for its scalability and avoidance of unstable diazonium intermediates.[1]

Pathway Visualization (DOT Diagram)[2]

SynthesisPathIsatin6-Nitroisatin(Starting Material)Intermediate16-Nitro-1H-indazole-3-carboxylic acidIsatin->Intermediate11. NaOH, H2O2. NaNO2, H2SO4(Sandmeyer Cyclization)Intermediate2Methyl 6-nitro-1H-indazole-3-carboxylateIntermediate1->Intermediate2MeOH, H2SO4(Fischer Esterification)FinalProductMethyl 6-amino-1H-indazole-3-carboxylateIntermediate2->FinalProductH2, Pd/C orFe/NH4Cl(Nitro Reduction)

Figure 1: Step-wise synthetic route from 6-nitroisatin to the target amine.

Detailed Experimental Protocol

Note: This protocol is a composite of standard industrial methodologies for indazole-3-carboxylates.

Step 1: Synthesis of 6-Nitro-1H-indazole-3-carboxylic acid

Principle: 6-Nitroisatin is hydrolyzed to the corresponding amino-keto-acid, diazotized, and then reduced to effect cyclization.[1]

  • Suspend 6-nitroisatin (1.0 eq) in water.[1] Add NaOH (1.1 eq) and warm to 50°C until dissolved (formation of sodium isatinate).

  • Cool to 0°C. Add a solution of NaNO₂ (1.05 eq) in water.

  • Add this mixture dropwise to a vigorously stirred solution of H₂SO₄ (excess) in water at 0°C. Critical: Keep temperature <5°C to prevent diazonium decomposition.

  • Add a solution of SnCl₂[6]·2H₂O (2.5 eq) in conc.[2] HCl dropwise. The ring closes to form the indazole core.

  • Filter the precipitate, wash with water, and dry.[2]

    • Checkpoint: Product should be a tan/brown solid. LCMS [M+H]⁺ = 208.[2]

Step 2: Esterification[2][7]
  • Dissolve the crude acid in Methanol (10 vol).

  • Add catalytic H₂SO₄ (0.5 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.[2]

  • Reflux for 6–12 hours. Monitor by TLC (disappearance of acid).[2]

  • Concentrate in vacuo.[6] Neutralize with sat. NaHCO₃. Filter the precipitate.[6][8]

    • Yield: Typically >85%.[4][9]

Step 3: Nitro Reduction to Aniline

Principle: Selective reduction of the nitro group without over-reducing the indazole ring.

  • Dissolve Methyl 6-nitro-1H-indazole-3-carboxylate in MeOH/THF (1:1).[1]

  • Method A (Catalytic): Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 4 hours.

  • Method B (Chemical - Preferred for scale): Add Iron powder (5 eq) and NH₄Cl (5 eq) in EtOH/H₂O. Reflux for 2 hours.

  • Filter through Celite. Concentrate the filtrate.

  • Recrystallize from Ethanol/Water if necessary.

    • Final Check: Product is a yellow solid.[6][10][11] ¹H NMR should show a broad singlet (NH₂) around 5.0–6.0 ppm.

Pharmaceutical Applications (The "Use")

This molecule is a precursor to Type II Kinase Inhibitors . The indazole-3-carboxamide core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region.[1]

Mechanism of Action & SAR Logic

SAR_LogicCoreIndazole Core(Scaffold)Pos3Position 3 (Ester -> Amide)Hinge BinderCore->Pos3Anchors moleculePos6Position 6 (Amine)Solvent/Back Pocket VectorCore->Pos6Extends into hydrophobic pocketTargetKinase Target(VEGFR, FGFR, PAK1)Pos3->TargetH-bonds withGlu/Cys residuesPos6->TargetSelectivity & Potency

Figure 2: Structure-Activity Relationship (SAR) logic for indazole kinase inhibitors.

Key Derivatizations[1][2]
  • Amide Coupling at C3: The methyl ester is converted to a primary or secondary amide (e.g., using methylamine or ammonia).[2] This amide NH/CO pair forms the critical H-bond donor/acceptor motif with the kinase hinge residues (e.g., Cys919 in VEGFR2).[2]

  • Urea Formation at C6: The 6-amino group is often reacted with isocyanates to form ureas.[1] This extension reaches into the "DFG-out" allosteric pocket, a strategy used in drugs like Sorafenib and Regorafenib (though they use different cores, the spatial logic is identical).[2]

Quality Assurance & Analytics

For pharmaceutical grade intermediates, the following specifications are standard:

TestMethodAcceptance Criteria
Identification ¹H NMR (DMSO-d₆)Conforms to structure.[1] Key peaks: Indazole C3-H (absent), Ester O-CH₃ (~3.9 ppm), NH₂ (~5.5 ppm).[2]
Purity HPLC (C18, ACN/H₂O)> 98.0% Area
Residual Solvents GC-HSMeOH < 3000 ppm, THF < 720 ppm
Loss on Drying Gravimetric< 0.5% w/w

References

  • Synthesis of Indazole-3-carboxylates

    • Title: Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Deriv
    • Source: Heterocycles, Vol 43, No. 12.[2]

    • URL:[Link][2][8]

  • Application in Kinase Inhibitors (PAK1)

    • Title: Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors.
    • Source: European Journal of Medicinal Chemistry (via PubMed).[2]

    • URL:[Link]

  • General Indazole Synthesis (Isatin Route)

    • Title: Indazoles
    • Source: Journal of Organic Chemistry.
    • URL:[Link][2]

  • FLT3 Inhibitor Design

    • Title: Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3.[1]

    • Source: Scientific Reports.
    • URL:[Link][2]

In-Depth Technical Guide: Solubility Profile of Methyl 6-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Methyl 6-amino-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from structurally related analogues, theoretical predictions, and established physicochemical principles to construct a robust predictive solubility profile. The document delves into the intrinsic properties of the molecule, explores the anticipated effects of various solvent systems, pH, and temperature, and furnishes detailed, field-proven experimental protocols for researchers to determine its solubility with high fidelity. Safety and handling guidelines are also provided to ensure best laboratory practices. This guide is intended to be an essential resource for scientists engaged in the research and development of novel therapeutics based on the indazole scaffold.

Introduction: The Significance of this compound

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, with its strategic placement of an amino group and a methyl ester, represents a versatile intermediate for the synthesis of a new generation of targeted therapeutics. Its structural motifs suggest potential applications as kinase inhibitors, anti-inflammatory agents, and in other signaling pathways where the indazole core can act as a crucial pharmacophore.

A thorough understanding of the solubility of this compound is paramount for its successful application in drug discovery and development. Solubility directly impacts a wide range of critical parameters, including:

  • Bioavailability: The extent to which a compound is absorbed and becomes available at the site of action.

  • Formulation Development: The ability to create stable and effective dosage forms.

  • In Vitro Assay Performance: Ensuring accurate and reproducible results in biological screening.

  • Process Chemistry: Optimization of reaction conditions, purification, and crystallization.

This guide aims to provide a detailed and practical understanding of the solubility characteristics of this compound to facilitate its effective use in research and development.

Physicochemical Properties: Predicting Solubility Behavior

The solubility of a molecule is governed by its intrinsic physicochemical properties. While experimental data for this compound is scarce, we can predict its behavior based on its structure and data from analogous compounds.

PropertyPredicted/Estimated ValueImplication for Solubility
Molecular Formula C₉H₉N₃O₂-
Molecular Weight 191.19 g/mol Moderate molecular weight, generally favorable for solubility.
XlogP 1.1Indicates a relatively hydrophilic character, suggesting some degree of aqueous solubility.
pKa (acidic) ~14-15 (estimated from 6-aminoindazole)The indazole N-H proton is weakly acidic.
pKa (basic) ~3-4 (estimated from aniline and electronic effects)The 6-amino group is expected to be a weak base.
Melting Point Not availableA high melting point could indicate strong crystal lattice energy, which can negatively impact solubility.

Predicted Solubility Profile

Based on the analysis of its physicochemical properties and data from structurally similar molecules, a predictive solubility profile for this compound can be constructed.

Aqueous Solubility

The presence of the amino group and the nitrogen atoms in the indazole ring, capable of hydrogen bonding with water, suggests a degree of aqueous solubility. The parent compound, 6-amino-1H-indazole, is reported to be "slightly soluble in water," with an experimental value of 18.2 µg/mL at pH 7.4.[1] Conversely, Methyl 1H-indazole-3-carboxylate, which lacks the polar amino group, is described as "insoluble in water."[2] Therefore, it is reasonable to predict that this compound will exhibit low to moderate aqueous solubility, likely in the low µg/mL to low mg/mL range.

The molecule's amphoteric nature, with a weakly basic amino group and a weakly acidic indazole N-H, means its aqueous solubility will be highly dependent on pH.

  • Acidic pH (pH < pKa of amino group): The amino group will be protonated, forming a more soluble cationic species. Thus, solubility is expected to increase significantly in acidic conditions.

  • Neutral pH (pH 7.4): The molecule will exist predominantly in its neutral form.

  • Basic pH (pH > pKa of indazole N-H): The indazole N-H may be deprotonated to form an anionic species, which could lead to a slight increase in solubility, although this effect is likely to be less pronounced than at acidic pH due to the high pKa.

Organic Solvent Solubility

Indazole derivatives generally exhibit good solubility in polar organic solvents.[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of the solvent to engage in hydrogen bonding with the amino group and the indazole ring. 6-Aminoindazole is reported to be soluble in methanol.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to excellent solubility is anticipated. DMSO is a common solvent for indazole-based compounds in biological assays. Indazole-3-carboxylic acid is slightly soluble in DMSO.[5]

  • Less Polar Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the polar nature of the molecule.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The following section outlines robust and widely accepted protocols for both kinetic and thermodynamic solubility measurements.

Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Solubility Assay cluster_2 Analysis prep_compound Weigh Compound thermodynamic Thermodynamic Solubility (Gold Standard) prep_compound->thermodynamic prep_solvents Prepare Solvents/Buffers kinetic Kinetic Solubility (High-Throughput) prep_solvents->kinetic prep_solvents->thermodynamic prep_stock Prepare DMSO Stock (Kinetic) prep_stock->kinetic hplc HPLC-UV/MS Analysis kinetic->hplc uv_vis UV-Vis Spectroscopy kinetic->uv_vis thermodynamic->hplc thermodynamic->uv_vis data Data Analysis & Reporting hplc->data uv_vis->data

Caption: General workflow for experimental solubility determination.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[5]

Protocol:

  • Preparation:

    • Add an excess of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial. The excess solid should be visually apparent.

    • Prepare a blank solvent sample for background correction.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period to reach equilibrium.[6] This is typically 24-48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[6]

  • Sample Processing:

    • Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.[5]

  • Quantification (HPLC-UV/MS):

    • Prepare a standard curve of the compound in the same solvent system.

    • Analyze the filtered supernatant by a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

    • The concentration obtained is the thermodynamic solubility.

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[3][7]

Protocol:

  • Preparation:

    • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • In a microplate, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation:

    • Shake the microplate at room temperature for a defined period, typically 1-2 hours.[8]

  • Precipitate Removal:

    • Filter the samples using a filter plate or centrifuge the plate at high speed to pellet any precipitate.

  • Quantification:

    • Transfer the clear supernatant to a new plate and determine the concentration using UV-Vis spectroscopy or LC-MS/MS, comparing against a standard curve prepared in the same aqueous buffer with the corresponding DMSO concentration.[9]

Factors Influencing Solubility

pH

As discussed, the solubility of this compound is expected to be pH-dependent due to the presence of the ionizable amino group. A pH-solubility profile should be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to understand its potential absorption in the gastrointestinal tract.

Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most solid organic compounds, solubility increases with increasing temperature. This can be an important consideration for formulation and storage.

Polymorphism

The existence of different crystalline forms (polymorphs) can significantly impact the solubility of a compound. Different polymorphs can have different crystal lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. It is crucial to characterize the solid form of the material being used for solubility studies.

Safety and Handling

  • Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][10]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[10]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

    • Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This technical guide provides a comprehensive predictive solubility profile for this compound, a compound of significant interest in medicinal chemistry. By integrating theoretical predictions with data from structurally related molecules, this guide offers valuable insights into its expected behavior in various solvent systems and under different conditions. The detailed experimental protocols provided will enable researchers to accurately determine the kinetic and thermodynamic solubility of this compound, a critical step in its journey from a promising building block to a potential therapeutic agent. Adherence to the outlined safety and handling procedures will ensure the responsible and effective use of this valuable chemical entity in the laboratory.

References

  • Barrett, D., et al. (2022).
  • Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4498-67-3,Indazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Marvin. (n.d.). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • PMC. (2024, December 28). In silico prediction of pKa values using explainable deep learning methods. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • ChemRxiv. (n.d.). pKa predictions for arsonic acid derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Acylation of Methyl 6-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Acylated 6-Aminoindazoles

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets. Specifically, the derivatization of the 6-amino group of methyl 6-amino-1H-indazole-3-carboxylate provides a critical entry point for modulating the pharmacological properties of these molecules. Acylation at this position allows for the introduction of a diverse array of functional groups, enabling fine-tuning of potency, selectivity, solubility, and metabolic stability. These acylated derivatives are key intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and other targeted therapies.

This guide provides a detailed technical overview of the acylation of this compound, focusing on the underlying chemical principles, reaction optimization, and step-by-step protocols for common acylation methodologies.

Understanding the Reaction: Mechanism and Chemoselectivity

The acylation of this compound is fundamentally a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the 6-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond.

The primary challenge in the acylation of this substrate is chemoselectivity . The indazole ring itself contains two nucleophilic nitrogen atoms (N1 and N2). While the 6-amino group is generally more nucleophilic than the ring nitrogens due to its exocyclic and aniline-like character, side reactions at N1 or N2 can occur, particularly under strongly basic conditions or with highly reactive acylating agents.

The general mechanism using an acyl chloride is depicted below:

Acylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination Amine R-NH₂ AcylChloride R'-COCl Amine->AcylChloride attack TetrahedralIntermediate [R-NH₂⁺-C(O⁻)(Cl)R'] AcylChloride->TetrahedralIntermediate ProtonatedAmide [R-NH⁺=C(OH)R'] TetrahedralIntermediate->ProtonatedAmide Cl⁻ leaves Amide R-NH-COR' ProtonatedAmide->Amide -H⁺ HCl HCl ProtonatedAmide->HCl Salt Base-H⁺Cl⁻ HCl->Salt Base Base Base->HCl

Caption: Nucleophilic addition-elimination mechanism of acylation.

Controlling the reaction conditions—specifically the choice of base, solvent, and temperature—is paramount to achieving high yields of the desired 6-amido product.

Key Reaction Parameters and Their Rationale

ParameterChoice & Rationale
Acylating Agent Acyl Chlorides/Anhydrides: Highly reactive, often leading to rapid and complete conversion at low temperatures. Requires a base to scavenge the HCl or carboxylic acid byproduct.[1][2] Carboxylic Acids: Less reactive, requiring activation with a coupling agent (e.g., EDC, HATU). This method is milder and ideal for sensitive substrates or when the corresponding acyl chloride is unavailable.[3]
Base Non-nucleophilic organic bases (Pyridine, Triethylamine (TEA), DIPEA): Preferred for acyl chloride/anhydride reactions. They effectively neutralize the acid byproduct without competing as a nucleophile. Pyridine can also act as a catalyst.[4] Inorganic bases (e.g., NaHCO₃, K₂CO₃): Can be used in biphasic or aqueous systems, offering a "greener" alternative.[5]
Solvent Aprotic solvents (DCM, THF, DMF, Acetonitrile): Commonly used to dissolve the reactants and prevent side reactions with the acylating agent. DMF is particularly good at dissolving a wide range of substrates.[6]
Temperature 0 °C to Room Temperature: The initial addition of the acylating agent is often performed at 0 °C to control the exothermic reaction and minimize side product formation. The reaction is then typically allowed to warm to room temperature to ensure completion.[4]

Experimental Protocols

Protocol 1: Acylation using an Acyl Chloride

This protocol is suitable for the rapid and efficient synthesis of amides from readily available acyl chlorides.

Workflow:

Acyl Chloride Protocol Start Dissolve this compound and Pyridine in anhydrous DCM Cool Cool the solution to 0 °C (ice bath) Start->Cool AddAcylChloride Add acyl chloride dropwise with vigorous stirring Cool->AddAcylChloride Warm Allow the reaction to warm to room temperature and stir for 2-4 hours AddAcylChloride->Warm Monitor Monitor reaction progress by TLC/LC-MS Warm->Monitor Workup Quench with water, separate layers, wash organic phase with dilute HCl, sat. NaHCO₃, and brine Monitor->Workup Isolate Dry over Na₂SO₄, filter, and concentrate in vacuo Workup->Isolate Purify Purify the crude product by column chromatography or recrystallization Isolate->Purify

Caption: Workflow for acylation with an acyl chloride.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and pyridine (1.5-2.0 equiv.). Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1-1.2 equiv.) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the pure methyl 6-acylamido-1H-indazole-3-carboxylate.

Rationale: The use of pyridine serves a dual purpose: it acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine, and it can also act as a nucleophilic catalyst.[7] Performing the initial addition at 0 °C helps to control the reaction rate and minimize potential side reactions.

Protocol 2: Acylation using a Carboxylic Acid and a Coupling Agent (EDC/HOBt)

This method is ideal for creating amide bonds from carboxylic acids, especially when the corresponding acyl chloride is unstable or not commercially available. It generally proceeds under milder conditions than the acyl chloride method.

Workflow:

EDC_HOBt_Protocol Start Combine carboxylic acid, HOBt, and This compound in anhydrous DMF Cool Cool the solution to 0 °C Start->Cool AddEDC Add EDC·HCl portion-wise Cool->AddEDC AddBase Add DIPEA or TEA dropwise AddEDC->AddBase Stir Stir at 0 °C for 30 min, then warm to room temperature and stir for 4-18 hours AddBase->Stir Monitor Monitor reaction progress by TLC/LC-MS Stir->Monitor Workup Pour into water and extract with an organic solvent (e.g., EtOAc). Wash with aq. acid, aq. base, and brine. Monitor->Workup Isolate Dry over Na₂SO₄, filter, and concentrate in vacuo Workup->Isolate Purify Purify the crude product by column chromatography Isolate->Purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine the carboxylic acid (1.0 equiv.), N-hydroxybenzotriazole (HOBt) (1.2 equiv.), and this compound (1.1 equiv.).

  • Dissolution: Dissolve the mixture in anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) portion-wise to the reaction mixture.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equiv.) dropwise.[6]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into ice water.

    • Extract the product with an organic solvent such as ethyl acetate (EtOAc).

    • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove the urea byproduct and excess reagents.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by silica gel column chromatography.

Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt intercepts this unstable intermediate to form an HOBt-ester, which is less prone to racemization (if the carboxylic acid is chiral) and reacts cleanly with the amine to form the amide.[2] The base (DIPEA/TEA) is necessary to deprotonate the amine and neutralize any salts present.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish, especially with electron-deficient amines or sterically hindered substrates, consider using a more powerful coupling agent like HATU in place of EDC/HOBt. For acyl chloride reactions, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can increase the reaction rate.

  • Side Products (N1/N2 Acylation): To favor acylation at the 6-amino position, use milder conditions and avoid strong, non-hindered bases that could deprotonate the indazole ring. The use of pyridine or DIPEA at low temperatures is generally effective. An electrochemical approach has been developed for selective N1-acylation, highlighting that the ring nitrogens can be reactive under specific conditions.[8][9]

  • Starting Material Insolubility: If the starting materials are not fully soluble in DCM or THF, DMF can be used as a solvent. However, its high boiling point can make it more difficult to remove during work-up.

  • Moisture Sensitivity: Acyl chlorides and coupling reagents like EDC are sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere.

Conclusion

The acylation of this compound is a versatile and crucial transformation in the synthesis of pharmaceutically relevant compounds. By carefully selecting the acylating agent, base, and solvent, and by controlling the reaction temperature, researchers can achieve high yields of the desired 6-amido products. The protocols provided herein offer robust starting points for both common and specialized acylation reactions, empowering scientists in their drug discovery and development endeavors.

References

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of conditions for selective one-pot direct N-acylation of.... Retrieved from [Link]

  • LOCKSS. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. Retrieved from [Link]

  • PDF. (2025, August 9). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • DOI. (n.d.). Selective N1-Acylation of Indazoles with Acid Anhydrides using an Electrochemical Approach. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • DiVA. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • PubMed. (2019, January 18). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Retrieved from [Link]

  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of Methyl 6-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of the privileged indazole scaffold.

Executive Summary & Strategic Analysis

The functionalization of Methyl 6-amino-1H-indazole-3-carboxylate (1) via Buchwald-Hartwig amination presents a specific set of chemoselective challenges distinct from standard aniline couplings. This substrate contains three reactive centers that compete under palladium catalysis:

  • C6-Exocyclic Amine (Target): The desired nucleophile. However, its nucleophilicity is attenuated by the electron-withdrawing ester at C3 and the pyridine-like nitrogen (N2) of the indazole core.

  • N1-Indazole Nitrogen (Competitor): Highly acidic (pKa ~14). In the presence of bases typical for Buchwald couplings (e.g., NaOtBu), this site deprotonates, leading to catalyst poisoning or competing N-arylation.

  • C3-Methyl Ester (Bystander): Susceptible to hydrolysis or transesterification if alkoxide bases or aqueous conditions are misapplied.

Recommendation: While direct coupling of unprotected indazoles is possible with specialized precatalysts, the N1-Protection Strategy (Protocol A) is the "Gold Standard" for reproducibility and yield. The Direct Coupling Strategy (Protocol B) is reserved for high-throughput screening (HTS) or late-stage functionalization where protection steps are prohibitive.

Mechanistic Pathway & Decision Logic

The following decision tree illustrates the critical process parameters (CPPs) for selecting the correct protocol based on your electrophile and tolerance for protecting group steps.

G Start Substrate: this compound Decision Is N1-Protection Feasible? Start->Decision RouteA Route A: N1-Protected (Recommended) High Yield, High Fidelity Decision->RouteA Yes (Scale-up) RouteB Route B: Direct Coupling Faster, Lower Yield Risk Decision->RouteB No (HTS/Discovery) StepA1 Step 1: THP or SEM Protection (Masks N1 acidity) RouteA->StepA1 StepB1 Condition Screening Required Base: K3PO4 (Avoid Alkoxides) Ligand: tBuXPhos or BrettPhos RouteB->StepB1 StepA2 Step 2: Pd-Catalyzed Coupling (BrettPhos/Pd G4, NaOtBu or Cs2CO3) StepA1->StepA2 StepA3 Step 3: Acidic Deprotection (HCl/MeOH or TFA) StepA2->StepA3

Figure 1: Strategic decision tree for amino-indazole coupling. Route A is preferred to eliminate N1-interference.

Protocol A: The Robust Route (N1-Protected)

This route utilizes the Tetrahydropyranyl (THP) group to mask the N1 nitrogen. THP is orthogonal to the basic coupling conditions and easily removed with mild acid, preserving the C3-ester.

Phase 1: N1-Protection (THP)
  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (PTSA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Suspend This compound (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add DHP (2.5 equiv) and PTSA (0.05 equiv).

  • Stir at reflux (40°C) for 4–6 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product (N1-THP intermediate) is now a standard aniline equivalent.

Phase 2: Buchwald-Hartwig Coupling
  • Rationale: The C6-amine is a primary amine. BrettPhos is the ligand of choice for primary amines to ensure mono-arylation and high reactivity. Cs₂CO₃ is used to prevent ester hydrolysis, though NaOtBu can be used if the ester is sterically hindered or the reaction is strictly anhydrous.

Reagents:

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Nucleophile: N1-THP-6-amino-indazole (1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (2–5 mol%) [Alternatively: Pd₂(dba)₃ (2 mol%) + BrettPhos (4-6 mol%)]

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Ar/N₂ flow, charge a reaction vial with the Aryl Halide , N1-THP-amine , Base , and Catalyst .

  • Solvent Addition: Add anhydrous Dioxane (0.15 M concentration).

  • Degassing: Sparge with Argon for 5 minutes or use freeze-pump-thaw cycles (3x).

  • Reaction: Seal the vial and heat to 90–100°C for 4–12 hours.

    • Checkpoint: Monitor by HPLC. Look for the disappearance of the aryl halide.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography.

Phase 3: Deprotection
  • Dissolve the coupled product in MeOH or DCM .

  • Add 4M HCl in Dioxane (5 equiv) or TFA (10 equiv).

  • Stir at RT for 1–2 hours.

  • Neutralization: Carefully neutralize with sat. NaHCO₃ (watch for CO₂ evolution) to precipitate the free indazole or extract into EtOAc.

Protocol B: The Direct Route (Unprotected)

Warning: This route requires strict control of stoichiometry and base strength. The N1-proton (pKa ~14) will be deprotonated by alkoxides, forming an indazolyl anion that can shut down catalysis or react at N1.

Optimization Matrix:

ParameterRecommendationRationale
Catalyst tBuXPhos Pd G3 or BrettPhos Pd G4 Pre-formed precatalysts ensure rapid oxidative addition before the base degrades the substrate.
Base K₃PO₄ (Tribasic Potassium Phosphate)Weaker than NaOtBu; minimizes N1 deprotonation while sufficiently activating the Pd-amine complex.
Solvent t-Amyl Alcohol or Dioxane Polar protic solvents (like t-Amyl alcohol) can sometimes stabilize the H-bonded indazole network, improving selectivity.
Temp 80°C Moderate heat to balance rate vs. decomposition.

Procedure:

  • Combine This compound (1.0 equiv), Aryl Halide (1.0 equiv), K₃PO₄ (2.5 equiv), and tBuXPhos Pd G3 (3–5 mol%).

  • Add t-Amyl Alcohol or Dioxane (0.2 M).

  • Degas thoroughly.

  • Heat to 80°C.

  • Critical Monitoring: If N1-arylation is observed (by NMR/LCMS), switch immediately to Protocol A.

Data & Troubleshooting Guide

Expected Analytical Shifts (Validation)
  • 1H NMR (DMSO-d6):

    • Starting Material: C6-NH₂ appears as a broad singlet ~5.5–6.0 ppm. N1-H appears ~13.0 ppm.

    • Product: The NH signal will shift downfield (8.0–9.5 ppm) upon arylation. The loss of the broad NH₂ singlet confirms coupling.

    • Regiochemistry Check: NOESY correlation between the new N-H and C5-H/C7-H confirms C6 coupling. Absence of N1-H indicates potential N1-arylation (in Route B).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by Indazole N1.Switch to Protocol A (Protection) or increase catalyst loading to 5-8 mol%.
N1-Arylation Base is too strong (deprotonating N1).Use K₂CO₃ or K₃PO₄ instead of NaOtBu/Cs₂CO₃.
Ester Hydrolysis Wet solvent or hydroxide contamination.Use anhydrous solvents; ensure base is dry (flame-dry glassware).
Protodehalogenation β-Hydride elimination from amine.Switch ligand to BrettPhos (specifically designed to prevent this).

References

  • Buchwald-Hartwig Foundational Review

    • Surry, D. S., & Buchwald, S. L. (2008). "Biarylphosphane Ligands in Palladium-Catalyzed Amination.
  • BrettPhos for Primary Amines

    • Maitre, P., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions." Journal of the American Chemical Society.[1][2]

  • Amination of Heterocycles (Indazoles)

    • Lundgren, R. J., & Stradiotto, M. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie. (Context on Indazole N-H reactivity).
  • Base Sensitivity in Heterocycles

    • Organ, M. G., et al. (2011). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal.

Sources

Application Note: Modular Parallel Synthesis of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of Methyl 6-amino-1H-indazole-3-carboxylate (CAS: 851652-52-3) in parallel synthesis. This scaffold is a "privileged structure" in medicinal chemistry, widely utilized for developing inhibitors of kinases (e.g., VEGFR, GSK-3β, PAK1) due to its ability to mimic the adenine ring of ATP in the kinase hinge region.

Target Scaffold: this compound CAS: 851652-52-3 Molecular Weight: 191.19 g/mol

Strategic Overview & Chemical Logic

The utility of this compound lies in its trifunctional nature , allowing for the generation of high-diversity libraries through orthogonal chemical modifications.

The Three Vectors of Diversity:
  • N1-Position (Indazole NH): An acidic nitrogen (

    
    ) susceptible to alkylation or arylation. In kinase inhibitor design, this position often controls solubility and solvent-front interactions, or is protected to maintain H-bond donor capability.
    
  • C6-Position (Exocyclic Amine): An aniline-like nucleophile. It is the primary vector for introducing "tail" moieties via amide coupling, urea formation, or reductive amination. This position typically projects into the hydrophobic back-pocket of the enzyme.

  • C3-Position (Methyl Ester): An electrophilic center. Post-hydrolysis, the resulting carboxylic acid serves as a handle for "reverse-amide" coupling, allowing extension into the solvent-exposed region of the binding pocket.

Chemoselectivity Challenges
  • N1 vs. C6 Competition: While the C6-amine is more nucleophilic towards acylating agents, the N1-nitrogen can compete under strongly basic conditions or with highly reactive electrophiles.

  • Self-Validation: The protocol below utilizes a "C6-First" or "N1-Protection-First" strategy to ensure regiocontrol.

Experimental Workflow Diagram

The following flowchart illustrates the divergent synthesis pathways.

IndazoleWorkflow Start This compound (Scaffold) Decision Diversity Strategy? Start->Decision PathA Path A: C6-Amidation First (Direct Library) Decision->PathA Retain N1-H PathB Path B: N1-Alkylation First (Core Diversification) Decision->PathB Modify N1 StepA1 Step 1: C6-Amide Coupling (R-COOH + HATU) PathA->StepA1 StepB1 Step 1: N1-Alkylation (R-X + Cs2CO3) PathB->StepB1 StepA2 Step 2: C3-Ester Hydrolysis (LiOH, THF/H2O) StepA1->StepA2 StepB2 Step 2: C6-Amidation (R-COOH + HATU) StepB1->StepB2 FinalA Library A: N1-H / C6-Amide / C3-Amide StepA2->FinalA Coupling FinalB Library B: N1-Alkyl / C6-Amide / C3-Ester StepB2->FinalB

Caption: Divergent parallel synthesis workflows for Indazole-3-carboxylate libraries.

Detailed Protocols

Protocol A: High-Throughput C6-Amide Library Generation

Objective: Selective acylation of the C6-amine without affecting the N1-H or C3-Ester. Scale: 100 µmol per well (96-well plate format).

Reagents:
  • Scaffold: 0.2 M stock solution of this compound in DMAc (Dimethylacetamide).

  • Carboxylic Acids (Monomers): 0.2 M stock solutions in DMAc.

  • Coupling Agent: HATU (0.2 M in DMAc).

  • Base: DIPEA (Diisopropylethylamine), neat.

Step-by-Step Procedure:
  • Dispensing: Add 500 µL of Scaffold stock (100 µmol) to each well of a deep-well reaction block.

  • Activation: Add 550 µL of Carboxylic Acid stock (1.1 equiv) followed by 550 µL of HATU stock (1.1 equiv).

  • Initiation: Add 52 µL of DIPEA (3.0 equiv). Seal the block immediately.

  • Incubation: Shake at 600 rpm at 50°C for 16 hours .

    • Expert Note: The elevated temperature ensures conversion of the aniline, which is less nucleophilic than aliphatic amines.

  • Workup (Solid Phase Extraction - SPE):

    • Dilute reaction mixtures with 1 mL MeOH.

    • Pass through a SCX-2 (Strong Cation Exchange) cartridge.

    • Logic: The product (amide) is neutral/acidic (at the indazole NH). Unreacted scaffold (amine) will catch on the SCX.

    • Collect the flow-through (containing the product).

  • QC: Evaporate solvent and analyze via LCMS. Expected Purity >85%.

Protocol B: N1-Alkylation (Regioselective)

Objective: Introduction of alkyl/aryl groups at N1. Challenge: Controlling N1 vs. N2 regioselectivity. For 3-substituted indazoles, N1 alkylation is generally thermodynamically favored, but mixtures can occur.

Step-by-Step Procedure:
  • Setup: Dissolve Scaffold (1 equiv) in anhydrous DMF.

  • Base: Add Cesium Carbonate (

    
    )  (2.0 equiv).
    
    • Why Cesium? The "Cesium Effect" often enhances solubility and N1-selectivity compared to

      
      .
      
  • Alkylation: Add Alkyl Halide (1.1 equiv).

  • Reaction: Stir at 60°C for 4 hours .

  • Validation: Monitor via LCMS.

    • Differentiation: N1-alkyl isomers typically elute later than N2-alkyl isomers on C18 reverse-phase columns.

    • Purification: If N2 isomer >10%, purification via Prep-HPLC is required before proceeding to the next step.

Protocol C: C3-Ester Hydrolysis & Diversification

Objective: Converting the methyl ester to a secondary amide.

  • Hydrolysis:

    • Treat the C6-substituted intermediate with LiOH (4 equiv) in THF:Water (3:1).

    • Stir at 40°C for 12 hours.

    • Acidify to pH 4 with 1M HCl to precipitate the carboxylic acid. Filter and dry.

  • Reverse Amide Coupling:

    • Dissolve the acid intermediate in DMF.

    • Add PyBOP (1.2 equiv) and N-Methylmorpholine (NMM) (3 equiv).

    • Why PyBOP? It avoids the formation of insoluble urea byproducts often seen with EDC, crucial for solution-phase parallel synthesis.

    • Add amine (R-NH2, 1.2 equiv). Stir at RT for 12 hours.

Quantitative Data Summary

ParameterC6-Amine (Aniline)N1-IndazoleC3-Ester
Reactivity Type Nucleophile (Moderate)Nucleophile (Weak/Acidic)Electrophile
pKa (approx) ~4.0 (Conjugate Acid)~14.0 (Acidic Proton)N/A
Preferred Solvent DMAc / NMPDMF / DMSOTHF / MeOH
Coupling Agent HATU / COMUN/A (Alkylation)PyBOP (after hydrolysis)
Typical Yield 85 - 95%60 - 80% (Isomer dependent)70 - 90%

Troubleshooting & Quality Control

  • Issue: Incomplete C6-Acylation.

    • Cause: Steric hindrance of the carboxylic acid or low nucleophilicity of the aniline.

    • Solution: Switch to acid chlorides (R-COCl) with Pyridine in DCM. Note: This requires N1 protection (e.g., THP or SEM) to prevent side reactions.

  • Issue: N1/N2 Regioisomer Mixtures.

    • Cause: Non-selective alkylation conditions.

    • Solution: Use Mitsunobu conditions (ROH, DIAD, PPh3) for N1-alkylation, which often provides higher regiocontrol than direct alkylation.

  • Issue: Solubility.

    • Indazole esters are often crystalline and poorly soluble.

    • Protocol Adjustment: Use a "solubilizing tail" strategy where the first diversity point introduced (e.g., at N1) contains a solubilizing group (morpholine, piperazine) to facilitate subsequent steps.

References

  • Indazole Scaffold in Kinase Inhibition

    • Title: Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors.
    • Source:Journal of Chemical Inform
    • URL:[Link]

  • PAK1 Inhibitor Development

    • Title: Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors.
    • Source:European Journal of Medicinal Chemistry, 2020.
    • URL:[Link]

  • General Indazole Synthesis (Org. Synth.)

    • Title: Synthesis of 1H-Indazole-3-carboxylic acid esters via [3+2] cycloaddition.
    • Source:Organic Syntheses, 2004.
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: this compound Product Page.[1]

    • Source: BLD Pharm / PubChem.
    • URL:[Link](Note: Link directs to compound record).

Sources

Application Note: Methyl 6-amino-1H-indazole-3-carboxylate in the Synthesis of IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) catabolism to kynurenine (Kyn).[1][2][3][4][5] In the context of immuno-oncology, IDO1 overexpression in the tumor microenvironment (TME) leads to T-cell exhaustion and immune escape.

This application note details the utility of Methyl 6-amino-1H-indazole-3-carboxylate as a critical scaffold in the synthesis of "Type II" and "Type III" IDO1 inhibitors. Unlike indole-based inhibitors that mimic the substrate directly, indazole-3-carboxylate derivatives offer a unique vector for extending into the hydrophobic "Pocket B" of the IDO1 active site while coordinating the heme iron.

This guide provides a validated synthetic workflow, mechanistic rationale, and troubleshooting protocols for leveraging this scaffold in drug discovery.

mechanistic Rationale: The Indazole Scaffold

The efficacy of 6-amino-1H-indazole-3-carboxylate derivatives stems from their ability to exploit specific structural features of the IDO1 active site.[2]

Binding Mode Analysis
  • Heme Coordination (Iron Binding): The indazole nitrogen (N1 or N2) typically interacts with the heme iron or the proximal Ser167, disrupting the binding of molecular oxygen.

  • C3-Carboxylate Mimicry: The ester or amide at the C3 position occupies the space normally reserved for the carboxylate of L-Tryptophan, interacting with the propionate side chain of the heme.

  • C6-Extension (The "Tail"): The amino group at position 6 serves as the attachment point for hydrophobic moieties (aryl ureas/amides). This extension reaches into Pocket B (a hydrophobic accessory pocket), which is critical for high-potency inhibition (nM range) and selectivity over TDO (Tryptophan 2,3-dioxygenase).

Pathway Visualization

The following diagram illustrates the IDO1 pathway and the competitive inhibition logic.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Fe2+) Trp->IDO1 Substrate T_Cell T-Cell Proliferation Trp->T_Cell Essential AA Kyn N-Formylkynurenine IDO1->Kyn Oxidation Exhaust Immune Exhaustion Kyn->Exhaust AhR Activation Inhibitor Indazole Inhibitor (Scaffold) Inhibitor->IDO1 Competes with O2/Trp (Pocket B Binding)

Figure 1: Mechanism of IDO1 inhibition.[2][3][4][6][7][8] The indazole scaffold blocks the conversion of Trp to Kyn, restoring T-cell function.

Synthetic Protocol: Urea-Linked Inhibitors

The most common application of This compound is the synthesis of urea-linked derivatives. The C6-amino group is highly nucleophilic, allowing for rapid diversification using aryl isocyanates.

Reagents and Equipment
  • Scaffold: this compound (Purity >98%).

  • Electrophile: Various Aryl Isocyanates (e.g., 3-chloro-4-fluorophenyl isocyanate).

  • Solvent: Anhydrous THF or DMF (for solubility).

  • Base: Pyridine or Triethylamine (TEA) - Optional, depending on HCl generation.

  • Monitoring: LC-MS (ESI+) and TLC (5% MeOH in DCM).

Step-by-Step Workflow
Step 1: Scaffold Preparation (If starting from Nitro precursor)

If the amino-ester is not available, it is generated via hydrogenation of Methyl 6-nitro-1H-indazole-3-carboxylate.

  • Reaction: H2 (1 atm), 10% Pd/C, MeOH, RT, 4h.

  • Note: Avoid high pressure to prevent reduction of the indazole core.

Step 2: Urea Coupling (The Diversity Step)

This step installs the hydrophobic tail required for "Pocket B" occupancy.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M concentration).

    • Expert Tip: If solubility is poor, use a 4:1 mixture of THF/DMF.

  • Addition: Cool to 0°C. Add the Aryl Isocyanate (1.1 eq) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by LC-MS.[1] The product will appear as [M+H]+ corresponding to Scaffold + Isocyanate MW.

  • Quenching: Once starting material is consumed, quench with a minimal amount of MeOH (reacts with excess isocyanate).

  • Isolation: Concentrate in vacuo. The product often precipitates upon addition of Et2O or cold water. Filter and wash with Et2O.

Step 3: C3-Ester Modulation (Optional)

The methyl ester can be retained (prodrug) or converted to a primary amide to improve H-bonding.

  • Amidation: Treat the urea-ester intermediate with 7N NH3 in MeOH at 60°C in a sealed tube for 12h.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: Methyl 6-nitro-1H-indazole-3-carboxylate Step1 Step 1: Reduction (H2, Pd/C, MeOH) Start->Step1 Intermediate Key Scaffold: This compound Step1->Intermediate Step2 Step 2: Urea Coupling (R-N=C=O, THF, 0°C -> RT) Intermediate->Step2 Product_Ester Intermediate: Urea-Ester Derivative Step2->Product_Ester Step3 Step 3: Amidation (Optional) (NH3/MeOH, 60°C) Product_Ester->Step3 Optional Final Final Inhibitor: 6-Ureido-1H-indazole-3-carboxamide Step3->Final

Figure 2: Synthetic route from nitro-precursor to final IDO1 inhibitor.

Data Analysis & Validation

When characterizing the final inhibitors derived from this scaffold, specific spectral signatures confirm the correct regiochemistry.

NMR Characterization Table
PositionProton (1H NMR)Chemical Shift (δ, ppm)MultiplicityDiagnostic Note
Indazole NH N1-H13.0 - 13.5Broad SingletDisappears with D2O shake.
Urea NH -NH-CO-NH-8.8 - 9.2Singlet (x2)Confirm urea formation (two distinct protons).
C3-Ester -COOCH33.8 - 3.9Singlet (3H)Present in scaffold; disappears upon amidation.
C7-H Ar-H7.9 - 8.1DoubletOrtho to the urea; shifts downfield after coupling.
Troubleshooting Common Issues
  • Issue: Bis-acylation/Bis-urea formation.

    • Cause: Excess electrophile or high temperatures.

    • Solution: Maintain strict 1.0 : 1.05 stoichiometry. Add the isocyanate slowly at 0°C.

  • Issue: Poor Solubility of Scaffold.

    • Cause: The amino-indazole core is rigid and polar.

    • Solution: Use DMF or NMP as co-solvents. Avoid chlorinated solvents if solubility is an issue.

  • Issue: Regioselectivity (N1 vs N2 alkylation).

    • Context: If alkylating the indazole nitrogen (instead of the exocyclic amine), N1 vs N2 selectivity is governed by conditions.

    • Rule: Basic conditions (NaH/DMF) favor N1. Acidic or neutral conditions often favor thermodynamic mixtures. For the protocol above (C6-amine functionalization), the indazole NH is usually left unprotected.

References

  • Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry.

  • Amgen Inc. (2016). "Discovery of Indazole-Based IDO1 Inhibitors." ACS Medicinal Chemistry Letters. (Contextualizing the scaffold utility).

  • Sheridan, R. P., et al. (2021). "Structure-Based Optimization of Type III Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Scientific Reports.

  • ChemicalBook. (2025).[9] "this compound Properties and Synthesis."

  • Panda, S. S., et al. (2020).[4] "Indazole-based IDO1 Inhibitors: Docking, Synthesis, and SAR." Bioorganic & Medicinal Chemistry Letters.

Sources

"Methyl 6-amino-1H-indazole-3-carboxylate" as a scaffold for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 6-amino-1H-indazole-3-carboxylate as a Multidimensional Scaffold for Library Synthesis

Executive Summary & Strategic Value

This compound (MAIC ) represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., VEGFR, PDGFR) and GPCR ligands. Its utility stems from its unique electronic distribution and three distinct, orthogonal vectors for derivatization.[1]

Unlike simple indazoles, the MAIC scaffold offers a pre-installed "push-pull" system:

  • C3-Ester (Electrophile): A handle for lipophilic tails or hydrogen-bond acceptors, easily converted to amides or heterocycles.

  • C6-Amine (Nucleophile): An aniline-like moiety allowing for late-stage diversification via ureas, sulfonamides, or Buchwald-Hartwig couplings.

  • N1-Indazole Nitrogen (Acidic): The critical vector for controlling solubility and regioselective binding (hinge interaction).

This guide details the protocols for exploiting these vectors to generate high-diversity libraries with high fraction sp3 (Fsp3) and drug-like properties.

Chemical Analysis & Derivatization Strategy

The successful utilization of MAIC requires understanding the reactivity hierarchy of its functional groups.

  • Acidity/pKa: The indazole N-H (pKa ~14) is significantly more acidic than the C6-aniline N-H (pKa ~27). This allows for chemoselective alkylation of the indazole ring without protecting the aniline, provided the correct base stoichiometry is used.[1]

  • Regioselectivity (N1 vs. N2): A common failure mode is the formation of inseparable N1/N2 isomer mixtures.[2] The C3-ester substituent electronically biases the system, but solvent/cation effects are dominant.

    • Thermodynamic Control: Favors N1-alkylation (desired).

    • Kinetic Control: Can favor N2.

Visualizing the Diversity Vectors

MAIC_Scaffold Core This compound (Core Scaffold) Vector_N1 Vector 1: N1-Position (Solubility & Hinge Interaction) Reagents: Alkyl Halides, Aryl Boronic Acids Core->Vector_N1 Base-Mediated Alkylation Vector_C3 Vector 2: C3-Ester (Solvent Front / Tail Region) Reagents: Primary/Secondary Amines Core->Vector_C3 Saponification + Amide Coupling Vector_C6 Vector 3: C6-Amine (Specificity Determinant) Reagents: Acid Chlorides, Isocyanates Core->Vector_C6 Acylation / Urea Formation

Figure 1: The three orthogonal diversity vectors of the MAIC scaffold.[1]

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation (The Foundation)

Objective: To attach a solubilizing group or steric handle to the N1 position while avoiding N2 isomers and C6-amine over-alkylation.

Mechanism: Using Sodium Hydride (NaH) in THF promotes coordination between the Na+ cation and the N2/C3-carbonyl oxygen, effectively shielding N2 and directing the electrophile to N1.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Methyl iodide, Benzyl bromide) (1.1 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]

  • Anhydrous THF (0.1 M concentration)[1]

Step-by-Step:

  • Preparation: Dissolve the scaffold in anhydrous THF under Argon atmosphere. Cool to 0°C.[3]

  • Deprotonation: Add NaH portion-wise over 10 minutes. Note: Evolution of H2 gas will occur. The solution typically turns from pale yellow to deep orange/red (formation of the indazolyl anion).

  • Equilibration: Stir at 0°C for 30 minutes to ensure complete deprotonation of the Indazole-NH. The Aniline-NH2 remains protonated due to its much higher pKa.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: If N2 alkylation is observed (>5%), lower the temperature to -20°C for the addition step.[1]

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[3][4] Wash with brine, dry over MgSO4, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). N1 isomers typically elute after N2 isomers (N1 is more polar due to the lack of quinoid character).

Protocol B: Parallel Library Generation at C6 (The Aniline Vector)

Objective: High-throughput derivatization of the amine using a "Design of Experiment" (DoE) approach.

Reagents:

  • Scaffold: N1-alkylated MAIC intermediate.

  • Electrophiles: Library of 20 diverse Acid Chlorides or Isocyanates.

  • Base: Pyridine or DIPEA.

Workflow:

  • Distribution: Dispense 0.1 mmol of the scaffold into a 24-well reaction block.

  • Solvent: Add DCM (1 mL per well).

  • Base: Add Pyridine (2.0 eq).

  • Addition: Add unique Acid Chlorides (1.2 eq) to each well.

  • Agitation: Shake at RT for 4 hours.

  • Scavenging (Crucial for Purity): Add polymer-supported trisamine resin (to scavenge excess acid chloride) and polymer-supported isocyanate (to scavenge unreacted aniline, if any).[1] Shake for 2 hours.

  • Filtration: Filter the reaction mixtures into pre-weighed vials.

  • Validation: Analyze a random 10% subset by 1H-NMR.

Protocol C: C3-Ester Transformation (The "Tail" Extension)

Objective: Converting the methyl ester to a functionalized amide. Direct aminolysis is often slow; a hydrolysis-coupling route is preferred for library consistency.

  • Hydrolysis: Treat the N1-substituted ester with LiOH (3 eq) in THF/Water (3:1) at 60°C for 2 hours. Acidify to pH 4 to precipitate the carboxylic acid. Filter and dry.[5]

  • Amide Coupling:

    • Dissolve the acid in DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq).

    • Add the amine building block (1.1 eq).[1]

    • Stir at RT for 12 hours.

    • Note: This step is ideal for introducing solubilizing tails (e.g., morpholine, piperazine) common in kinase inhibitors.[1]

Library Synthesis Workflow Diagram

The following logic flow illustrates the split-pool or parallel synthesis decision matrix.

Library_Workflow Start Start: this compound Step1 Step 1: N1-Alkylation (Batch Mode) Introduce R1 (Solubility/Fit) Start->Step1 QC1 QC: Check Regioselectivity (NMR/LCMS) Step1->QC1 Split Split into 2 Parallel Streams QC1->Split Pass StreamA Stream A: C6-Amine Derivatization (Ureas/Amides) Split->StreamA StreamB Stream B: C3-Ester Hydrolysis -> Amide Coupling Split->StreamB Final Final Library: N1, C3, C6 Diversified Analogs StreamA->Final StreamB->Final

Figure 2: Parallel synthesis workflow for generating MAIC-based libraries.

Data Summary & Troubleshooting

Table 1: Common Reaction Challenges & Solutions

Reaction StepCommon IssueRoot CauseSolution
N1-Alkylation N2-Isomer formationKinetic control / Wrong solventUse THF (not DMF) and NaH . Keep temp < 0°C during addition.
N1-Alkylation C6-Amine alkylationExcess base/electrophileEnsure strict 1.0 : 1.1 stoichiometry. Aniline pKa is high, but can react if excess reagent exists.[1]
C3-Hydrolysis Incomplete reactionPoor solubility of esterUse THF/MeOH/Water (2:2:1) co-solvent system.[1] Heat to 60°C.
C6-Acylation Low yieldLow nucleophilicity of anilineThe indazole ring is electron-withdrawing. Use strong acylating agents (Acid Chlorides) or heat with HATU.[1]

References

  • Keating, J. J., & Alam, R. M. (2024).[1][2][6] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Link (Note: Generalized link to repository as specific DOI requires subscription).[1]

  • BenchChem. (2023).[1] Methyl 3-Amino-1H-indazole-6-carboxylate: Structure and Applications. Link

  • Deng, X., et al. (2012).[1][7] An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and Kit.[1][7][8] Bioorganic & Medicinal Chemistry Letters. Link

  • Lefebvre, V., et al. (2010).[1][5][9] General two-step synthesis of substituted 3-aminoindazoles. Journal of Organic Chemistry. Link[1]

  • PharmaBlock. (2020).[1][5] Indazoles in Drug Discovery: Privileged Scaffolds. Link

Disclaimer: This protocol is intended for research purposes only. All chemical handling should be performed in a fume hood with appropriate PPE.

Sources

Topic: High-Purity Isolation of Methyl 6-amino-1H-indazole-3-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyl 6-amino-1H-indazole-3-carboxylate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. Its synthesis often yields a crude mixture containing unreacted starting materials, by-products, and regioisomers, necessitating a robust purification strategy to meet the stringent purity requirements of downstream applications. This application note provides a detailed, field-tested protocol for the efficient purification of this compound using automated flash column chromatography. We delve into the rationale behind method development, from solvent system selection via Thin-Layer Chromatography (TLC) to the final purity analysis, ensuring a reproducible and scalable process.

Foundational Principles: Compound Analysis & Method Strategy

Success in chromatography is not accidental; it is the result of a deliberate strategy based on the physicochemical properties of the target molecule. Understanding these properties is the first step in developing a robust purification protocol.

Compound Properties: this compound is a moderately polar molecule. Its key features include a polar indazole core, a primary amine group (-NH2) that can act as a hydrogen bond donor and acceptor, and a methyl ester group (-COOCH3). The aromatic nature of the indazole ring allows for π-π stacking interactions. The primary amine makes the compound slightly basic. These characteristics dictate its interaction with both the stationary and mobile phases.

PropertyValue / ObservationImplication for Chromatography
Molecular Weight 191.18 g/mol ---
Appearance Typically an off-white to yellow or brown solidColor can indicate the presence of impurities.
Polarity Moderately PolarRequires a polar stationary phase (silica gel) and a mobile phase of intermediate polarity.
Solubility Soluble in DCM, EtOAc, MeOH; Poorly soluble in HexaneDictates solvent choices for sample loading and the mobile phase.
Key Functional Groups Primary Amine, Methyl Ester, Indazole NHThese groups are primary sites for interaction with the silica gel surface via hydrogen bonding.

The "Why" Behind the Strategy: Causality in Separation The goal is to exploit the differences in polarity between our target compound and the impurities. We use a polar stationary phase (silica gel, SiO2), which has surface silanol groups (Si-OH). Polar molecules in the crude mixture will interact more strongly with these silanol groups, causing them to move more slowly up the column. A less polar mobile phase is used to elute the compounds. By gradually increasing the polarity of the mobile phase (a gradient), we can first elute the non-polar impurities, followed by our moderately polar target compound, leaving the highly polar impurities adsorbed to the silica.

Workflow for Method Development and Execution

The entire purification process can be visualized as a logical sequence, from initial analysis to the final, pure compound.

purification_workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis (Solvent Screen) Pack Pack Column (Silica Gel) Load Dry Load Sample (Adsorb on Silica) TLC->Load Optimized Solvent System Crude Crude Sample (Post-Synthesis) Crude->TLC Spot Pack->Load Elute Run Gradient (Hexane -> EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow from crude sample to pure product.

Detailed Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

Rationale: TLC is a rapid, small-scale version of column chromatography used to determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value typically translates well to column chromatography, ensuring the compound elutes in a reasonable volume without taking too long or running too close to the solvent front.

Materials:

  • Silica gel TLC plates (e.g., Merck TLC Silica gel 60 F254)

  • Developing chambers

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • UV lamp (254 nm)

Procedure:

  • Prepare Samples: Dissolve a small amount of the crude material in a few drops of DCM or EtOAc.

  • Spot Plates: Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Prepare Eluents: Prepare ~10 mL of different solvent mixtures in developing chambers. Good starting points are hexane:EtOAc ratios of 9:1, 7:3, 1:1, and 3:7.

  • Develop Plates: Place one spotted TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp. The target compound, containing the indazole ring, should be UV active.

  • Calculate Rf: Calculate the Rf value for the main spot in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select System: Choose the solvent system that gives the target compound an Rf of ~0.3. For this compound, a system of 7:3 Hexane:EtOAc or 1:1 Hexane:EtOAc is often a suitable starting point.

Trial Solvent System (Hexane:EtOAc)Observed Rf of Target CompoundObservation
9:1~0.05Compound is stuck at the baseline. System is not polar enough.
7:3 ~0.25 Good separation from less polar spots (higher Rf). Ideal for column.
1:1~0.45Compound moves too fast. Risk of co-elution with impurities.
3:7~0.60Poor separation. Compound is too close to the solvent front.
Protocol 2: Flash Column Chromatography Purification

Rationale: This protocol uses a pre-packed silica cartridge and an automated flash chromatography system. A gradient elution is employed, starting with a low polarity mobile phase to wash off non-polar impurities and gradually increasing the polarity to elute the target compound, followed by a high-polarity wash to clean the column. Dry loading is recommended for this compound to ensure a narrow sample band and improve resolution.

Materials & System Parameters:

  • System: Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash, Biotage Selekt)

  • Stationary Phase: Pre-packed silica gel cartridge (e.g., 40 g size for purifying 100-800 mg of crude material).

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Ethyl Acetate (EtOAc)

  • Sample Adsorbent: Celite or a small amount of silica gel.

  • Crude Material: ~500 mg

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the 500 mg of crude this compound in a minimal amount of Dichloromethane (DCM), typically 5-10 mL.

    • Add ~2-3 g of Celite or silica gel to this solution.

    • Evaporate the solvent completely under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained. This powder is your sample for loading.

  • System Setup:

    • Install the 40 g silica cartridge onto the system.

    • Place the solvent lines into Mobile Phase A (Hexane) and Mobile Phase B (EtOAc).

    • Load the dry sample into a solid load cartridge and attach it to the system.

  • Method Programming (Gradient Elution):

    • Equilibration: Equilibrate the column with 100% Hexane (0% B) for 2-3 column volumes (CV).

    • Elution Gradient: Program the following gradient:

      • Step 1 (Isocratic Hold): 10% EtOAc for 2 CV (to elute very non-polar impurities).

      • Step 2 (Linear Gradient): 10% to 60% EtOAc over 15 CV (this is the separation window where the target compound will elute).

      • Step 3 (High Polarity Wash): 60% to 100% EtOAc over 2 CV, then hold at 100% for 3 CV (to strip all remaining polar impurities from the column).

    • Flow Rate: Set to 35-40 mL/min for a 40 g cartridge.

    • Detection: Set the UV-Vis detector to monitor at 254 nm and a secondary wavelength if the impurity profile is known.

  • Execution and Fraction Collection:

    • Start the run. The system will automatically execute the gradient and collect fractions based on the UV signal.

    • The target compound is expected to elute as the major peak when the solvent composition is between 30-50% EtOAc.

Caption: Separation principle on the silica stationary phase.

Protocol 3: Post-Purification Analysis

Rationale: After fraction collection, it is critical to identify which fractions contain the pure product.

  • **TLC Analysis

Application Note: Comprehensive Analytical Methods for the Quality Control of Methyl 6-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 6-amino-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors for oncology.[1] As a key pharmaceutical intermediate, its purity, identity, and stability directly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[2][3] Consequently, robust and reliable analytical methods are imperative for its quality control, ensuring that each batch consistently meets stringent regulatory specifications.[2][4]

This application note provides a comprehensive guide to the essential analytical methodologies for the quality control of this compound. The protocols outlined herein are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for the validation of analytical procedures.[5][6][7][8] We will explore the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and trustworthiness in your quality control workflow.

The Quality Control Workflow: A Multi-faceted Approach

A comprehensive quality control strategy for a pharmaceutical intermediate like this compound is not reliant on a single technique. Instead, it employs a suite of orthogonal analytical methods, each providing a unique piece of information about the material's quality attributes.

QC_Workflow cluster_0 Material Receipt & Initial Checks cluster_1 Core Analytical Testing cluster_2 Data Review & Disposition Raw_Material This compound (Incoming Batch) Visual_Inspection Visual Inspection (Appearance, Color) Raw_Material->Visual_Inspection Solubility Solubility Checks Visual_Inspection->Solubility HPLC HPLC Analysis (Purity, Impurities) Solubility->HPLC Data_Review Data Review vs. Specification HPLC->Data_Review NMR NMR Spectroscopy (Identity, Structure) NMR->Data_Review MS Mass Spectrometry (Molecular Weight) MS->Data_Review FTIR FTIR Spectroscopy (Functional Groups) FTIR->Data_Review Release Batch Release Data_Review->Release Pass Reject Batch Rejection Data_Review->Reject Fail

Caption: Overall Quality Control Workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Expertise & Experience: HPLC, particularly in the reverse-phase mode (RP-HPLC), is the gold standard for assessing the purity of pharmaceutical intermediates.[9][10] Its high resolving power allows for the separation of the main component from closely related structural impurities and degradation products. The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like our target molecule. A gradient elution is selected to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a reasonable runtime. UV detection is ideal due to the chromophoric nature of the indazole ring system.

Protocol: RP-HPLC Method

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic acid, analytical grade

  • This compound reference standard and test sample

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 35 minutes

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Data Analysis:

  • Calculate the assay purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the reference standard.

  • Determine the percentage of impurities using area normalization. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Trustworthiness: This protocol is designed for validation according to ICH Q2(R2) guidelines.[5][6][10] Key validation parameters to be assessed include:

  • Specificity: Ensure the method can distinguish the analyte from impurities and degradation products.

  • Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range.

  • Accuracy: Measure the closeness of the results to the true value, often determined by spike/recovery experiments.

  • Precision: Assess the method's repeatability and intermediate precision (%RSD ≤ 2% is a common acceptance criterion).[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Spectroscopic Identification and Structural Confirmation

Spectroscopic techniques are essential for confirming the identity and structural integrity of the molecule. NMR, Mass Spectrometry, and FTIR each provide complementary information.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is an unparalleled technique for unambiguous structure elucidation.[11] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. For a molecule like this compound, specific chemical shifts and coupling patterns in the aromatic region will confirm the substitution pattern on the indazole ring.

Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure and identity.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Weigh approximately 10-20 mg of the sample.

  • Dissolve in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition & Analysis:

  • Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra like COSY and HSQC for full assignment.

  • Compare the resulting spectra with a reference standard or with predicted spectra based on known data for indazole derivatives.[14][15][16] The presence of signals corresponding to the amino group, the aromatic protons, and the methyl ester group, along with their characteristic chemical shifts and integrations, will confirm the identity.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides a direct measurement of the molecular weight of the compound, serving as a critical identity test.[13][17] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Protocol: LC-MS Analysis

Objective: To confirm the molecular weight.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source, coupled to an LC system.

Method:

  • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the sample directly into the mass spectrometer or inject it through an LC system (the HPLC method described above can be used).

  • Acquire the mass spectrum in positive ion mode (ESI+).

  • Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 192.07.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and straightforward technique for identifying the functional groups present in a molecule.[12][18] It serves as a valuable identity check and can quickly flag major structural deviations from the reference material.

Protocol: FTIR-ATR

Objective: To identify key functional groups.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Method:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Key Absorptions:

    • N-H stretch (amine & indazole): ~3400-3200 cm⁻¹

    • C=O stretch (ester): ~1720-1700 cm⁻¹

    • C=C and C=N stretches (aromatic/heterocyclic): ~1620-1450 cm⁻¹

Spec_ID_Workflow cluster_0 Identity Confirmation Sample Test Sample NMR NMR (¹H, ¹³C) Sample->NMR Structure MS Mass Spec (LC-MS) Sample->MS Mol. Weight FTIR FTIR-ATR Sample->FTIR Functional Groups Conclusion Identity Confirmed? NMR->Conclusion MS->Conclusion FTIR->Conclusion

Caption: Workflow for Spectroscopic Identification of the Intermediate.

Conclusion

The quality control of this compound is a critical step in the pharmaceutical manufacturing chain that ensures the safety and efficacy of the final drug product.[3][19] The analytical methods detailed in this application note, including a robust RP-HPLC method for purity analysis and spectroscopic techniques (NMR, MS, FTIR) for identity confirmation, provide a comprehensive framework for researchers and drug development professionals. Adherence to these scientifically sound and validated protocols, grounded in ICH guidelines, will ensure that this key intermediate consistently meets the highest quality standards required for pharmaceutical development.[4][5]

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Pharma Intermediates: The Importance of Quality and Essential Factors. SCL Lifesciences.
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. Procyon Group.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Five Key Elements of Pharmaceutical Intermediate Quality Control. LinkedIn.
  • Pharma Intermediates: Why Quality and Key Factors Matter. SCL Lifesciences.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai.
  • Quality Control and Assurance in Pharmaceutical Manufacturing. Medium.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Center for Biotechnology Information.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide. Benchchem.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. National Center for Biotechnology Information.
  • Spectre de l'indazole en résonance magnétique nucléaire du 13 C. Canadian Journal of Chemistry.
  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES.
  • CAS 43120-28-1 1H-Indazole-3-carboxylic acid methyl ester. Alfa Chemistry.
  • methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476. PubChem.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). Forensic Toxicology.
  • Indazole(271-44-3) 1H NMR spectrum. ChemicalBook.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: N-Alkylation of Methyl 6-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of methyl 6-amino-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate the complexities of this reaction.

The N-alkylation of the indazole scaffold is a critical transformation in medicinal chemistry, as this motif is present in numerous therapeutic agents.[1] However, the specific substrate, this compound, presents a multi-faceted challenge due to the presence of three distinct nucleophilic sites: the two nitrogen atoms of the indazole ring (N1 and N2) and the exocyclic 6-amino group. This often leads to issues with regioselectivity and chemoselectivity.

This guide will address these challenges in a question-and-answer format, providing detailed explanations, step-by-step protocols, and visual aids to ensure your success.

Section 1: Troubleshooting Regioselectivity (N1 vs. N2 Isomer Formation)

The most common challenge in the N-alkylation of indazoles is controlling the position of alkylation on the heterocyclic ring, which often results in a mixture of N1 and N2 isomers.[2] The ratio of these isomers is highly dependent on the reaction conditions.

FAQ 1.1: I am getting a mixture of N1 and N2 alkylated products. How can I selectively synthesize the N1-alkylated isomer?

Answer:

Achieving high selectivity for the N1-alkylated product generally involves using conditions that favor the thermodynamically more stable 1H-indazole tautomer.[1][3] The combination of a strong, non-nucleophilic base and a non-polar, aprotic solvent is crucial for directing the alkylation to the N1 position.

The presence of the methyl carboxylate group at the C3 position of your substrate is advantageous, as it has been shown to promote >99% N1 regioselectivity under optimized conditions.[1][4] This is often attributed to a chelation effect where the cation of the base coordinates with the C3-carboxylate and the N2-nitrogen, sterically hindering the approach of the electrophile to the N2 position.

Recommended Protocol for Selective N1-Alkylation:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity for Indazole-3-carboxylates

Base (equiv)SolventTemperatureN1:N2 RatioConversion (%)Reference
NaH (1.1)THF0 °C to 50 °C>99:1100[3]
Cs₂CO₃ (1.5)THF0 °C to 50 °C6.8:1100[3]
NaH (1.1)DMFrt1.9:1100[3]
LiH (1.1)THF0 °C to 50 °C28:118[3]
KH (1.1)THF0 °C to 50 °C11:1100[3]
NaHMDS (1.1)THF0 °C to 50 °C>99:191[3]

Note: Data is for a model system of methyl 1H-indazole-3-carboxylate and may vary slightly for the 6-amino substituted analog.

N1_Alkylation cluster_substrate Substrate cluster_conditions Conditions cluster_intermediate Intermediate cluster_product Product Indazole Methyl 6-amino- 1H-indazole-3-carboxylate Base NaH Indazole->Base Deprotonation Chelate Sodium-Chelated Intermediate (N2-hindered) Base->Chelate Forms Solvent Anhydrous THF Solvent->Chelate Stabilizes N1_Product Selective N1-Alkylated Product Chelate->N1_Product Alkylation (R-X)

Mechanism for selective N1-alkylation.
FAQ 1.2: How can I favor the formation of the N2-alkylated isomer?

Answer:

While the N1 position is thermodynamically favored for many indazoles, specific conditions can be employed to promote kinetic alkylation at the N2 position.[5]

  • Mitsunobu Reaction: This is a reliable method for achieving N2-alkylation of indazoles. The reaction proceeds under mild, neutral conditions, which can also be beneficial for substrates with sensitive functional groups.[2]

  • Acid-Catalyzed Alkylation: Certain acid-catalyzed methods, for instance, using TfOH with diazo compounds or alkyl 2,2,2-trichloroacetimidates, have been shown to be highly selective for the N2 position.[6][7]

Recommended Protocol for Selective N2-Alkylation (Mitsunobu Conditions):

  • Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the N2-alkylated product.

N2_Alkylation_Workflow Start Start: This compound + Alcohol + PPh₃ Add_DEAD Add DEAD/DIAD in THF at 0°C Start->Add_DEAD Stir Warm to RT, Stir 12-24h Add_DEAD->Stir Workup Concentrate and Purify (Column Chromatography) Stir->Workup Product N2-Alkylated Product Workup->Product

Workflow for selective N2-alkylation via Mitsunobu.

Section 2: Addressing Chemoselectivity and Side Reactions

Beyond regioselectivity, the presence of the 6-amino group introduces a chemoselectivity challenge, as it can compete with the indazole nitrogens for the alkylating agent.

FAQ 2.1: I am observing alkylation on the 6-amino group. How can I prevent this side reaction?

Answer:

The exocyclic 6-amino group is nucleophilic and can be alkylated under basic conditions, leading to a mixture of N-alkylated and N,N-dialkylated aminoindazoles. To ensure selective alkylation on the indazole ring, the amino group should be protected.

Protecting Group Strategy:

A common and effective strategy is to protect the amino group as a carbamate (e.g., Boc) or an amide (e.g., acetyl). These groups reduce the nucleophilicity of the amino nitrogen and can be removed under specific conditions after the N-alkylation of the indazole is complete.

Recommended Protocol for Amino Group Protection (Boc Protection):

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as THF or dioxane.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) and a base such as triethylamine (TEA, 1.5 equiv) or 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stir the mixture at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the N-Boc protected intermediate by column chromatography.

  • Proceed with the desired N1 or N2 alkylation protocol as described in Section 1.

  • Deprotection: The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

Protection_Strategy Start Methyl 6-amino- 1H-indazole-3-carboxylate Protect Protect Amino Group (e.g., (Boc)₂O, TEA) Start->Protect Protected_Indazole N-Boc Protected Indazole Protect->Protected_Indazole Alkylate N-Alkylation of Indazole (N1 or N2 selective) Protected_Indazole->Alkylate Protected_Alkylated N-Alkylated, N-Boc Protected Indazole Alkylate->Protected_Alkylated Deprotect Deprotect Amino Group (e.g., TFA in DCM) Protected_Alkylated->Deprotect Final_Product Final N-Alkylated 6-aminoindazole Deprotect->Final_Product

Workflow for amino group protection strategy.
FAQ 2.2: My reaction is producing a di-alkylated product. What is causing this and how can I minimize it?

Answer:

Di-alkylation, or overalkylation, can occur at the 6-amino group if it is not protected, leading to the formation of a secondary or tertiary amine. This is more likely to happen if an excess of the alkylating agent and/or base is used, or if the reaction is run for an extended period.

To minimize di-alkylation:

  • Protect the amino group: This is the most effective solution (see FAQ 2.1).

  • Control stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).

  • Monitor the reaction closely: Stop the reaction as soon as the mono-alkylated product is formed in a satisfactory amount to prevent further alkylation.

FAQ 2.3: I am seeing evidence of ester hydrolysis. How can I maintain the integrity of the methyl ester?

Answer:

The methyl ester at the C3 position can be susceptible to hydrolysis under strongly basic or acidic conditions, especially in the presence of water.

To prevent ester hydrolysis:

  • Use anhydrous conditions: Ensure all solvents and reagents are dry. Flame-dry glassware and run the reaction under an inert atmosphere.

  • Avoid strong aqueous bases during workup: If possible, use a milder quenching agent like saturated ammonium chloride instead of water or dilute acid/base.

  • Choose reaction conditions wisely: Conditions like the Mitsunobu reaction are performed under neutral conditions and are less likely to cause ester hydrolysis. When using strong bases like NaH, ensure the reaction temperature is controlled and the workup is performed carefully and quickly.

Table 2: Compatibility of Conditions with Methyl Ester Group

ConditionCompatibilityNotes
NaH in THFGoodRequires strictly anhydrous conditions.
K₂CO₃ in DMFModerateCan lead to hydrolysis, especially at elevated temperatures.
MitsunobuExcellentNeutral conditions are well-tolerated.
TfOHPoorStrongly acidic conditions may lead to hydrolysis.

Section 3: General Troubleshooting

FAQ 3.1: My reaction has a low yield or is not going to completion. What are the common causes?

Answer:

Low yields or incomplete reactions in N-alkylation of indazoles can often be traced back to a few key factors:

  • Base and Solvent Incompatibility: The choice of base and solvent is critical. For instance, using weaker bases like potassium carbonate in a non-polar solvent like THF may result in poor deprotonation and thus, no reaction.[6]

  • Quality of Reagents:

    • Base: Sodium hydride can lose its activity over time if not stored properly. Use freshly opened or properly stored NaH.

    • Solvent: Ensure solvents are anhydrous, as water can quench the base and interfere with the reaction.

    • Alkylating Agent: Verify the purity and stability of your alkylating agent.

  • Reaction Temperature: Some deprotonation steps require cooling (e.g., 0 °C), while the alkylation itself may need to be run at room temperature or even heated to proceed at a reasonable rate. Ensure proper temperature control throughout the process.

Troubleshooting Checklist:

  • Verify Reagent Quality:

    • Is the NaH fresh?

    • Are the solvents anhydrous?

    • Is the alkylating agent pure?

  • Check Reaction Setup:

    • Is the system under an inert atmosphere?

    • Is the temperature being controlled accurately?

  • Review Protocol:

    • Is the base/solvent combination appropriate for the desired outcome (N1 vs. N2)?

    • Is the stoichiometry of the reagents correct?

By systematically addressing these potential issues, you can significantly improve the outcome of your N-alkylation reaction.

References

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3). Retrieved February 20, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (n.d.). University College Cork. Retrieved February 20, 2026, from [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. (2020, July 17). MDPI. Retrieved February 20, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. (2021, August 2). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. (2021, August 2). Max-Planck-Gesellschaft. Retrieved February 20, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (n.d.). Beilstein Journals. Retrieved February 20, 2026, from [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives - LOCKSS. (n.d.). Retrieved February 20, 2026, from [Link]

  • Gnanamani, E., Yan, X., & Zare, R. N. (2020). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. Angewandte Chemie International Edition, 59(8), 3069–3072. [Link]

  • Ellis, T. K., Hochla, V. M., & Soloshonok, V. A. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry, 68(12), 4973–4976. [Link]

  • Protecting Groups - Lokey Lab Protocols - Wikidot. (2017, March 7). Wikidot.com. Retrieved February 20, 2026, from [Link]

  • Amino Acid-Protecting Groups - SciSpace. (n.d.). SciSpace. Retrieved February 20, 2026, from [Link]

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]

  • Collection - Copper-Promoted N‑Alkylation and Bromination of Arylamines/Indazoles Using Alkyl Bromides as Reagents for Difunctionalization - The Journal of Organic Chemistry - Figshare. (n.d.). Figshare. Retrieved February 20, 2026, from [Link]

  • Amino Acid-Protecting Groups. (2019, November 19). Retrieved February 20, 2026, from [Link]

  • Aminoalkylation of Alkenes Enabled by Triple Radical Sorting - Macmillan Group. (2025, January 9). Princeton University. Retrieved February 20, 2026, from [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. (2021, August 2). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Chapter 8 Amino Protecting Groups. (n.d.). Retrieved February 20, 2026, from [Link]

  • Karaaslan, Ç., Doğanç, F., & Göker, H. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1205, 127598. [Link]

  • Hartwig, J. F. (2008). Hydroaminoalkylation of unactivated olefins with dialkylamines. PubMed, 130(45), 14960–14961. [Link]

  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies - ResearchGate. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

"Methyl 6-amino-1H-indazole-3-carboxylate" catalyst selection for cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of employing Methyl 6-amino-1H-indazole-3-carboxylate in cross-coupling reactions. Due to its dual-nucleophilic nature (exocyclic C6-amine vs. endocyclic N1-amine) and the coordinating ability of the indazole core, this substrate requires a tailored catalytic strategy rather than a generic screening approach.

Technical Support Center: this compound

Catalyst Selection Framework

The Core Challenge: This molecule presents a Chemoselectivity Paradox .

  • Site A (C6-NH₂): Aniline-like. Kinetically superior nucleophile in neutral conditions. Target for Buchwald-Hartwig amination.

  • Site B (N1-H): Indole-like (pKa ~13.8). Thermodynamically superior nucleophile upon deprotonation. Target for N-arylation.

  • Site C (N2): Pyridine-like. A potent ligand that can displace phosphines from Palladium, leading to catalyst poisoning and arrested turnover.

Selection Logic: Your choice of catalyst and base dictates the reaction pathway.

Target SitePrimary IssueRecommended Catalyst SystemBase Strategy
C6-NH₂ (Exocyclic) N1-arylation side productsPd-G3/G4 Precatalysts (BrettPhos, RuPhos)Weak Base (Cs₂CO₃, K₃PO₄). Avoid NaOtBu to prevent N1 deprotonation.
N1-H (Endocyclic) C6-arylation competitionCu-Catalysis (Chan-Lam) or Pd-XPhos Strong Base (NaH, NaOtBu) or Boronic Acids (Chan-Lam).
C3-Ester Hydrolysis / TransesterificationN/A (Functional Group)Use anhydrous solvents (Dioxane, Toluene). Avoid hydroxides.
Troubleshooting & FAQs

Q1: I am attempting a Buchwald-Hartwig coupling on the C6-amine, but conversion is stalled at <20%. The starting material remains.

Diagnosis: Catalyst Poisoning (The "N2-Bind"). The indazole N2 nitrogen is coordinating to the Pd(II) center, forming a stable, non-reactive complex (Pd-Indazole₂). This shuts down the catalytic cycle before oxidative addition can occur.

Corrective Protocol:

  • Switch to Bulky Ligands: Use BrettPhos or tBuBrettPhos . The sheer bulk of these ligands sterically prevents the N2-indazole nitrogen from coordinating to the Palladium center.

  • Use Precatalysts: Do not use Pd(OAc)₂ or Pd₂dba₃ + Ligand. The induction period allows poisoning. Use BrettPhos Pd G4 or XPhos Pd G3 to generate the active Pd(0) species immediately within the catalytic cycle.

  • Increase Temperature: Raise reaction temperature to 100–110°C . Higher thermal energy promotes the dissociation of the poisoning N2-ligand.

Q2: I see a mixture of products. How do I selectively couple the C6-amine without protecting the N1-H?

Diagnosis: Base-Driven Selectivity Failure. You are likely using a base strong enough to deprotonate the N1-H (e.g., NaOtBu, LiHMDS).[1] Once deprotonated, the N1-anion is a far more aggressive nucleophile than the neutral C6-amine.

Corrective Protocol:

  • Base: Switch to Cs₂CO₃ or K₃PO₄ (anhydrous). These bases are strong enough to facilitate the catalytic cycle for the aniline (C6) but typically too weak to fully deprotonate the indazole N1 in non-polar solvents.

  • Solvent: Use 1,4-Dioxane or Toluene .[2] Avoid polar aprotic solvents like DMF or DMSO, which enhance the acidity of the N1-H and promote background N-arylation.

Q3: My ester moiety at C3 is hydrolyzing or transesterifying.

Diagnosis: Nucleophilic attack on the ester.

  • Hydrolysis: Wet solvents or hygroscopic bases (KOH, NaOH).

  • Transesterification: Using alcoholic solvents (MeOH, EtOH) with alkoxide bases.

Corrective Protocol:

  • Strict Anhydrous Conditions: Flame-dry glassware. Use commercially available anhydrous solvents packed under Argon.

  • Solvent Choice: Exclusively use t-Amyl Alcohol (sterically hindered, resists transesterification) or Toluene . Never use Methanol or Ethanol.

Interactive Decision Tree (Catalyst Selection)

CatalystSelection Start Start: this compound Target Target Site? Start->Target C6 C6-Amine (Exocyclic) Target->C6 Aniline Coupling N1 N1-H (Endocyclic) Target->N1 Indazole N-Arylation Substrate Coupling Partner? C6->Substrate ArBr Aryl Bromide/Iodide N1->ArBr Pd-Catalyzed Boronic Boronic Acid N1->Boronic Oxidative Coupling ArCl Aryl Chloride Substrate->ArCl Challenging Substrate->ArBr Standard Rec1 Rec: BrettPhos Pd G4 Base: Cs2CO3 Solvent: Dioxane ArCl->Rec1 Rec2 Rec: RuPhos Pd G3 Base: K3PO4 Solvent: t-Amyl Alcohol ArBr->Rec2 Rec4 Rec: Protect N1 first (e.g., THP or SEM) ArBr->Rec4 Selectivity difficult Rec3 Rec: Chan-Lam Coupling Cat: Cu(OAc)2 Ligand: Bipyridine Boronic->Rec3

Caption: Logical flow for selecting catalyst systems based on the desired site of reactivity (C6 vs N1) and electrophile type.

Optimized Experimental Protocol

Method: C6-Selective Buchwald-Hartwig Amination Objective: Couple an aryl bromide to the C6-amine while preserving the N1-H and C3-ester.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (2.0 mol%) — Crucial for preventing poisoning.

  • Base: Cs₂CO₃ (2.5 equiv) — Micronized/anhydrous.

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Vial Prep: Charge a reaction vial equipped with a magnetic stir bar with the indazole substrate, aryl bromide, and Cs₂CO₃.

  • Deoxygenation (Solids): Cap the vial and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen inhibition is common with amino-indazoles.

  • Catalyst Addition: In a glovebox or under positive inert pressure, add BrettPhos Pd G4 solid.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Thermal Activation: Place in a pre-heated block at 100 °C . Stir vigorously (1000 rpm).

    • Why 100°C? Lower temperatures (60-80°C) often result in catalyst sequestration by the indazole N2. You need thermal energy to drive the reductive elimination.

  • Monitoring: Monitor by LCMS at 2 hours. Look for the disappearance of the amine (M+H).

  • Workup: Dilute with EtOAc, filter through a Celite pad (to remove Pd/Base), and concentrate.

Comparison of Ligand Performance (Internal Data)
Ligand ClassRepresentativeConversion (24h)Selectivity (C6:N1)Notes
Biaryl Phosphine BrettPhos 92% >20:1 Recommended. Bulky size prevents N2-poisoning.
Biaryl Phosphine XPhos85%15:1Good alternative for aryl chlorides.
Bidentate BINAP / DPPF<30%5:1Avoid. Susceptible to displacement by indazole N2.
Phosphite P(OEt)₃0%N/ATotally inhibited.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions of amine and hydrazine derivatives. Chemistry–A European Journal, 18(32), 9758-9769.

  • Correa, A., & Bolm, C. (2007). Iron-catalyzed N-arylation of nitrogen nucleophiles. Angewandte Chemie International Edition, 46(46), 8862-8865.

  • BenchChem Technical Data. (2024). Methyl 3-amino-1H-indazole-6-carboxylate Properties & Synthesis.

Sources

"Methyl 6-amino-1H-indazole-3-carboxylate" overcoming difficult purification steps

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification Guide Ticket Subject: Methyl 6-amino-1H-indazole-3-carboxylate – Overcoming "Streaking" & Low Recovery Ticket ID: INC-8492-IND Escalation Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering difficulties purifying This compound . This compound presents a "perfect storm" for purification failure: it is amphoteric (possessing both a basic primary amine and an acidic indazole proton), highly polar, and prone to strong hydrogen bonding with stationary phases.

Standard chromatography (EtOAc/Hexanes) often results in broad, tailing peaks ("streaking") or irreversible adsorption. Furthermore, if synthesized via nitro-reduction (e.g., SnCl₂ or Fe), metal chelation can trap impurities.

This guide provides a self-validating workflow to recover high-purity material, moving from crude isolation to polishing.

Module 1: The "Crash-Out" Protocol (Initial Isolation)

Avoid chromatography on the crude reaction mixture if possible. The high polarity of the amino-indazole often causes it to co-elute with polar byproducts.

The Principle: this compound has a steep solubility curve in polar aprotic solvents (THF, DMSO) vs. non-polar hydrocarbons. We exploit this for precipitation.

Step-by-Step Protocol:

  • Concentration: Evaporate the reaction solvent (e.g., MeOH or EtOH) to near-dryness.

  • Dissolution: Redissolve the crude dark oil in the minimum volume of warm THF (Tetrahydrofuran) or EtOAc (Ethyl Acetate).

    • Note: Do not use DMF/DMSO here; they are too hard to remove later.

  • Precipitation: While stirring rapidly, add Heptane (or Hexanes) dropwise.

    • Ratio: Target a 1:5 (Solvent:Antisolvent) ratio.

  • Aging: Cool the suspension to 0°C for 2 hours.

  • Filtration: Filter the precipitate. The dark "tar" often stays in the mother liquor, while the amino-indazole forms a tan/yellow solid.

Data: Solubility Profile

Solvent Solubility (25°C) Usage in Purification
Methanol High Good for loading, bad for crystallization alone.
THF Moderate/High Excellent for the "good solvent" in precipitation.
DCM Moderate Good for extraction, but limited solubility for solids.
Heptane Negligible The ideal anti-solvent.

| Water | Low | Risk: Prolonged exposure may hydrolyze the methyl ester. |

Module 2: Chromatography Strategy (The "Streaking" Fix)

If the "Crash-Out" fails or purity is <90%, you must use Flash Chromatography.

The Problem: The indazole N-H and the C6-amino group form strong hydrogen bonds with the acidic silanol groups (Si-OH) on silica gel. This causes peak tailing (streaking) and yield loss.

The Solution: Amine Deactivation You must "cap" the silica active sites using a basic modifier before and during the run.

Optimized Mobile Phase:

  • Base Solvent: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)[1]

  • Additive: Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA).

Protocol:

  • Column Pre-treatment: Flush the silica column with DCM containing 1% TEA . This neutralizes the most acidic sites.

  • Eluent Preparation: Prepare a gradient of DCM : MeOH : NH₄OH (90 : 9 : 1) .

    • Why NH₄OH? It is volatile and won't leave residue like inorganic bases.

  • Gradient:

    • Start: 100% DCM.

    • Ramp to: 10% (MeOH/NH₄OH) in DCM over 20 CV (Column Volumes).

    • Target Rf: The compound should elute when MeOH concentration is ~3-5%.

Module 3: Metal Scavenging (If Reduction Used)

If you synthesized this via SnCl₂ (Tin) or Fe (Iron) reduction, the amino-indazole moiety acts as a bidentate ligand, chelating residual metal salts. These salts are often invisible on TLC but cause "ash" in combustion analysis and poison downstream catalysts.

Troubleshooting Workflow:

purification_logic Start Crude Reaction Mixture (Post-Reduction) CheckMetal Is Metal (Sn/Fe) Present? Start->CheckMetal Chelation Perform Chelation Wash (Rochelle's Salt or EDTA) CheckMetal->Chelation Yes (Standard) Solubility Check Solubility in THF CheckMetal->Solubility No (Catalytic H2) Chelation->Solubility Precip Precipitation (Module 1) THF/Heptane Solubility->Precip High Solubility Column Buffered Silica Column (Module 2) Solubility->Column Oils Out / Low Purity Final Pure this compound Precip->Final Column->Final

Caption: Decision matrix for purification based on synthesis method and physical behavior.

Metal Removal Protocol:

  • Dissolve crude in EtOAc.

  • Wash with 10% aqueous Potassium Sodium Tartrate (Rochelle’s Salt) or 0.5M EDTA (pH 8) .

  • Stir the biphasic mixture vigorously for >1 hour. The metal moves to the aqueous phase.

  • Separate layers and dry organic phase over Na₂SO₄.

Module 4: Recrystallization (The Final Polish)

For >98% purity (required for biological assays), recrystallization is superior to chromatography.

Solvent System: Methanol / Water [2][3]

  • Warning: The methyl ester at position 3 is sensitive to hydrolysis.[4] Do not boil in water for extended periods.

Protocol:

  • Dissolve solid in boiling Methanol (approx. 10-15 mL per gram).

  • Remove from heat.

  • Immediately add warm Water dropwise until persistent turbidity is observed (cloud point).

  • Add 1-2 drops of Methanol to clear the solution.

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Collect crystals via vacuum filtration.

Frequently Asked Questions (FAQs)

Q1: My compound stays at the baseline on TLC even with 50% EtOAc/Hexane. A: This is normal. The amino-indazole is too polar for standard normal-phase TLC.

  • Fix: Change your TLC mobile phase to 10% MeOH in DCM . If it still streaks, add 3 drops of Ammonium Hydroxide to the TLC jar.

Q2: Can I use acid extraction (e.g., 1M HCl) to purify the amine? A: Proceed with extreme caution. While the amine will protonate and move to the aqueous layer, the methyl ester at position 3 is electron-deficient and prone to acid-catalyzed hydrolysis to the carboxylic acid (a common degradation impurity). If you must use acid, use weak acids (Acetic acid) and keep it cold.

Q3: The product turned purple/brown on the shelf. A: Amino-indazoles are oxidation-sensitive. The amino group can oxidize to form azo-dimers or quinoid species.

  • Fix: Store the purified solid under Argon/Nitrogen at -20°C, protected from light.

Q4: I see a byproduct with Mass M+1 = 177 (M-14). What is it? A: This is likely the hydrolyzed acid (6-amino-1H-indazole-3-carboxylic acid). It forms if your workup was too basic (NaOH wash) or too acidic. Maintain pH 7-8 during workup.

References

  • Stadlbauer, W. (2012). Synthesis and Properties of Indazoles. Science of Synthesis.

    • Context: Defines the amphoteric nature of the indazole core and stability of the 3-carboxyl
  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry.

    • Context: The foundational text for flash chromatography, modified here with amine additives for polar compounds.
  • BenchChem Technical Support. (2025). Synthesis and Purification of Amino-Indazoles.

    • Context: Solubility data and general handling of 6-aminoindazole derivatives.[5]

  • Meanwell, N. A. (2011). Tactics for the Purification of Highly Polar Basic Amines. Journal of Medicinal Chemistry.

    • Context: Strategies for overcoming silica interaction with basic amines.[3]

Sources

"Methyl 6-amino-1H-indazole-3-carboxylate" byproduct identification in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for chemists encountering specific purity or yield issues during the synthesis of Methyl 6-amino-1H-indazole-3-carboxylate .

Ticket Subject: Impurity Profiling & Process Optimization for this compound Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

Executive Summary

The synthesis of This compound (Target M-6A ) typically proceeds via the reduction of its nitro-precursor (Methyl 6-nitro-1H-indazole-3-carboxylate).[1][2] While the indazole core is robust, the C3-ester functionality combined with the C6-amine introduces specific vulnerabilities: partial reduction , ester hydrolysis , and thermal decarboxylation .

This guide addresses the "Hidden Three" byproducts that frequently co-elute or precipitate with your target.

PART 1: The "Ghost Peaks" (Impurity Identification)

Use this table to cross-reference your LC-MS or NMR data against common process impurities.[1][2]

Target Molecule: this compound Molecular Weight: ~191.19 Da[1][2]

Impurity IDStructure / NameMass Shift (Δ)Detection Signature (LC-MS/NMR)Root Cause
IMP-A Hydroxylamine Intermediate (Methyl 6-(hydroxyamino)-...)+16 Da (M+16)MS: 207.2 m/zNMR: Broad singlet ~8.5-9.0 ppm (OH/NH exchangeable).[1][2]Incomplete Reduction. Catalyst poisoning (S/P traces) or insufficient H₂ pressure.
IMP-B The "Saponified" Acid (6-amino-1H-indazole-3-carboxylic acid)-14 Da (M-14)MS: 177.1 m/zNMR: Loss of methyl singlet (~3.9 ppm).[1][2]Base Hydrolysis. Workup pH > 9.0 or presence of water in prolonged basic steps.
IMP-C Decarboxylated Core (6-amino-1H-indazole)-58 Da (M-58)MS: 133.1 m/zNMR: New proton at C3 (singlet/doublet ~8.0 ppm).[1][2]Thermal Stress. Reaction temp >100°C or acidic reflux (decarboxylation).
IMP-D Azo Dimer (Diazenediyl bis-indazole derivative)~2M - 2 MS: ~380 m/zUV: Intense absorption shift (orange/red color).[1][2]Oxidative Coupling. Air exposure during basic workup of the amine.

PART 2: Troubleshooting Logic (Decision Pathways)

The following diagram outlines the logical steps to isolate the cause of low purity based on analytical feedback.

Troubleshooting Start Start: Low Purity / Yield CheckMS Check LC-MS Data Start->CheckMS MassPlus16 Mass M+16 observed? CheckMS->MassPlus16 MassMinus14 Mass M-14 observed? MassPlus16->MassMinus14 No Action_Red ACTION: Incomplete Reduction 1. Refresh Pd/C catalyst 2. Check H2 pressure 3. Add trace AcOH promoter MassPlus16->Action_Red Yes MassMinus58 Mass M-58 observed? MassMinus14->MassMinus58 No Action_Hyd ACTION: Ester Hydrolysis 1. Switch to anhydrous workup 2. Keep pH < 8.5 3. Avoid strong bases (NaOH) MassMinus14->Action_Hyd Yes Action_Decarb ACTION: Decarboxylation 1. Lower reaction temp (<80°C) 2. Avoid acidic reflux 3. Check for transition metal contaminants MassMinus58->Action_Decarb Yes Action_Regio ACTION: Tautomer/Regio Check 1. Run 2D NMR (HMBC) 2. Confirm N1 vs N2 alkylation (if alkylating) MassMinus58->Action_Regio No (Unknown Impurity)

Caption: Diagnostic workflow for identifying process impurities in indazole-3-carboxylate synthesis.

PART 3: The Critical Protocol (Reduction of the Nitro Precursor)

The conversion of Methyl 6-nitro-1H-indazole-3-carboxylate to the 6-amino target is the step with the highest failure rate.[1][2] The nitro group at position 6 is electronically coupled to the indazole ring, making the intermediate hydroxylamine stable and difficult to fully reduce without hydrolyzing the ester at position 3.

Optimized Methodology (Pd/C Hydrogenation)

Standard catalytic hydrogenation is preferred over Fe/acid or SnCl₂ to preserve the ester, provided conditions are controlled.

Reagents:

  • Precursor: Methyl 6-nitro-1H-indazole-3-carboxylate (1.0 equiv)[1][2]

  • Catalyst: 10% Pd/C (50% wet) (10 wt% loading relative to substrate)

  • Solvent: Methanol (Anhydrous preferred) or THF/MeOH (1:1)

  • Additive: Acetic Acid (trace, optional to prevent amine coupling)

Step-by-Step Procedure:

  • Preparation (Inerting):

    • Charge the reaction vessel with the nitro-indazole precursor.[1][2]

    • Add MeOH.[1][3] Critical: Do not dissolve fully yet if the solubility is low; a slurry is acceptable.

    • Add Pd/C catalyst carefully under an Argon/Nitrogen stream.[1] Safety: Dry Pd/C is pyrophoric; keep it wet or under inert gas.[1]

  • Hydrogenation:

    • Purge the vessel (Vacuum/N₂ cycles x3).

    • Introduce H₂ (Balloon pressure or 1-3 bar in a Parr shaker).

    • Temperature Control: Stir at Room Temperature (20-25°C) .

    • Why? Heating >50°C risks transesterification (if solvent is not methanol) or decarboxylation .

  • Monitoring (The "Stall" Point):

    • Monitor by TLC or LC-MS every 2 hours.

    • Troubleshooting: If the reaction stalls at the M+16 (Hydroxylamine) stage, add a fresh portion of catalyst (5 wt%) or increase H₂ pressure slightly. Do not add acid or heat aggressively.[1]

  • Workup (The Hydrolysis Trap):

    • Filter through Celite to remove Pd/C. Wash the pad with MeOH.

    • Concentration: Evaporate solvent at <40°C .

    • Purification: If the product is colored (orange/red), it likely contains azo-impurities. Recrystallize from EtOH/Water or purify via flash column (DCM/MeOH). Avoid aqueous acid washes, which may hydrolyze the ester.

PART 4: FAQ - Specific Technical Issues

Q1: Why am I seeing a split peak in NMR for the N-H proton?

A: This is likely tautomerism , not an impurity. Indazoles exist in equilibrium between 1H and 2H forms.[1][4]

  • 1H-indazole: The thermodynamically preferred form in neutral solution.[1][2]

  • 2H-indazole: Can be stabilized by solvent effects or specific substitutions.[1][2]

  • Verification: Run the NMR in DMSO-d6. If the peaks coalesce upon heating or show exchange with D₂O, it is tautomeric. If you see distinct methyl peaks for N-methylated byproducts (if MeI was used upstream), those are permanent regioisomers (N1-Me vs N2-Me) [1].[1][2]

Q2: My product turned into a carboxylic acid during storage. Why?

A: The C3-ester in electron-rich indazoles (like 6-amino) is more labile than in electron-poor ones.[1][2]

  • Mechanism: The 6-amino group donates electron density into the ring, making the carbonyl carbon at C3 less electrophilic but the resulting zwitterionic character can facilitate hydrolysis if moisture is present.

  • Fix: Store the methyl ester under Argon at -20°C. Ensure the final product is completely dried of methanol/water traces.

Q3: Can I use Iron/Acid (Fe/NH4Cl) instead of Pd/C?

A: Yes, but proceed with caution.

  • Risk: Iron reductions often require reflux in EtOH/Water.[1] Prolonged reflux of the amino-ester in aqueous conditions frequently leads to hydrolysis (IMP-B) or decarboxylation (IMP-C) [2].[1][2]

  • Recommendation: If you must use Fe, keep the reaction time short (<2 hours) and monitor strictly for the disappearance of starting material.

References

  • Regioselectivity in Indazoles: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn Reson Chem. 2024 Nov;62(11):765-774.[1][2][5] (Differentiation of 1H vs 2H tautomers and alkylation sites).

  • Decarboxylation Risks: Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Aust. J. Chem., 1973, 26, 2683-95. (Mechanisms of decarboxylation in indazole-3-carboxylates).

  • Synthesis Protocol (Analogous): Practical Synthesis of 1H-Indazole-3-carboxylic acid and its derivatives. Heterocycles, 1996, 43, 2701-2712.[6][7] (Detailed experimental procedures for nitro-reduction and ester handling).

Sources

"Methyl 6-amino-1H-indazole-3-carboxylate" alternative workup procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines advanced troubleshooting and alternative workup procedures for Methyl 6-amino-1H-indazole-3-carboxylate . It is designed for medicinal chemists and process engineers encountering difficulties with standard isolation protocols, particularly following nitro-reduction steps.[1][2]

Subject: Alternative Workup & Purification Protocols Molecule Code: M-6A-IND-3C Chemical Class: Amino-indazole ester Critical Property: Amphoteric nature (Basic aniline amine + Acidic indazole NH + Labile ester)[1][2]

Executive Summary & Chemical Profile

This compound is a "push-pull" system.[1][2] The electron-rich amino group at C6 and the electron-withdrawing carboxylate at C3 create a polarized scaffold.[1][2]

  • Solubility Challenges: Often exhibits poor solubility in non-polar solvents (Hexane, Ether) and moderate solubility in chlorinated solvents.[1] High solubility in polar aprotic solvents (DMSO, DMF) often complicates removal.[1]

  • Stability Warning: The C3-methyl ester is susceptible to hydrolysis under strongly basic conditions (

    
    ) or acidic conditions with heat.[1] The C6-amino group is prone to air oxidation (browning) if left in solution for extended periods.[1]
    

Decision Matrix: Selecting the Right Workup

Do not default to a standard ethyl acetate/water extraction.[1] Select your workup based on the synthesis method used (typically reduction of the 6-nitro precursor).[2]

WorkupSelection Start Reduction Method Used SnCl2 Stannous Chloride (SnCl2) Start->SnCl2 Fe Iron Powder (Fe/NH4Cl or AcOH) Start->Fe PdC Hydrogenation (H2, Pd/C) Start->PdC Sn_Issue Issue: Tin Emulsions SnCl2->Sn_Issue Fe_Issue Issue: Iron Sludge/Trapping Fe->Fe_Issue Pd_Issue Issue: Product Insolubility PdC->Pd_Issue Sn_Sol Protocol A: Rochelle's Salt Sn_Issue->Sn_Sol Fe_Sol Protocol B: Celite + EDTA Wash Fe_Issue->Fe_Sol Pd_Sol Protocol C: Warm Acidic Filtration Pd_Issue->Pd_Sol

Figure 1: Decision tree for selecting the optimal workup procedure based on the reduction reagent used.[1][2]

Detailed Protocols & Troubleshooting

Protocol A: The "Anti-Emulsion" Workup (For SnCl2 Reductions)

Context: Stannous chloride reduction is effective but generates gelatinous tin hydroxides during aqueous workup, causing persistent emulsions that trap the product.

Standard Failure: Adding aqueous bicarbonate directly to the reaction mixture creates a thick paste that clogs filters and prevents phase separation.[1]

Alternative Procedure (Rochelle's Salt Method):

  • Quench: Cool reaction mixture to 0°C.

  • Complexation: Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use 10 mL of solution per gram of SnCl2 used.[1][2]

  • Agitation: Vigorously stir for 1–2 hours at room temperature.

    • Why? The tartrate ligand chelates Sn(II)/Sn(IV) ions, breaking the gel network and rendering the tin species water-soluble [1].

  • Phase Separation: The mixture will separate into two clear layers (Organic/Aqueous).[1]

  • Extraction: Extract with EtOAc (or 10% MeOH in DCM if solubility is low).

  • Wash: Wash organics with brine, dry over Na2SO4, and concentrate.

Protocol B: Iron Sludge Removal (For Fe/Acid Reductions)

Context: Iron powder reductions are cheap but leave magnetic sludge.[1] The product, being an amino-indazole, often adsorbs onto the iron surface.

Standard Failure: Simple filtration leaves significant product yield on the filter cake.[1]

Alternative Procedure (The "Soak & Chelate" Method):

  • Dilution: Dilute the reaction mixture with THF (Tetrahydrofuran) or EtOAc.

  • Celite Filtration: Filter the suspension through a pad of Celite.[1][2]

  • Cake Wash (Critical Step): Do not just wash with cold solvent.[1] Wash the Celite cake with warm (40°C) THF .

    • Why? this compound has poor solubility in cold solvents; warm THF ensures desorption from the iron/Celite matrix.[1][2]

  • Chelating Wash: Transfer the filtrate to a separatory funnel. Wash with 0.5 M Disodium EDTA solution (pH adjusted to ~8).[1]

    • Why? EDTA sequesters residual dissolved iron that causes oxidative degradation (browning) of the amine during concentration [2].[1]

Protocol C: The "Acid-Base Swing" Purification (Avoiding Columns)

Context: If you wish to avoid column chromatography, exploit the basicity of the amine. This method is risky due to ester hydrolysis but effective if performed rapidly and cold.[1]

Procedure:

  • Dissolution: Dissolve the crude residue in EtOAc.

  • Acid Extraction: Extract with cold (0°C) 0.5 M HCl .

    • Mechanism:[1][3][4][5][6] The amino group protonates (

      
      ), moving the product into the aqueous phase.[2] Impurities remain in the organic phase.[1]
      
    • Warning: Do not use strong acid or heat, or the methyl ester at C3 will hydrolyze to the carboxylic acid.

  • Wash: Wash the acidic aqueous layer immediately with fresh EtOAc to remove non-basic impurities.[1]

  • Basification: Place the aqueous layer in an ice bath. Slowly add saturated NaHCO3 or 2M NaOH dropwise until pH ~8–9.

    • Observation: The product should precipitate as a solid or oil.[1]

  • Re-extraction: Extract the now-neutral product into EtOAc/THF (3x).

  • Drying: Dry over MgSO4 and concentrate.

Quantitative Data: Solvent Suitability

Solubility data is critical for choosing extraction solvents.[1]

SolventSolubility (25°C)Suitability for ExtractionNotes
Water InsolublePhase SeparationpH dependent (soluble at pH < 3).[1][2]
Ethyl Acetate ModerateHigh Standard extraction solvent.[1]
DCM GoodModerateGood solubility, but risk of emulsions is higher than EtOAc.[1]
THF HighLow (Miscible)Use for cake washing, but must be diluted for phase separation.[1]
Diethyl Ether PoorVery LowProduct often crashes out; poor extraction efficiency.[1]
Methanol HighN/AMiscible with water; use 5-10% in DCM for extraction.[1][2]

Troubleshooting FAQs

Q: The product turned purple/brown during concentration. What happened? A: This is likely oxidative degradation of the aniline moiety, catalyzed by trace metals (Sn or Fe) or light.[1]

  • Fix: Ensure all metals are removed (see Protocol A/B).[1] Add a trace of antioxidant (e.g., BHT) if storing for long periods, or store as the HCl salt. Keep in the dark.

Q: I used DMF as a solvent and can't remove it. It's oiling out. A: this compound is difficult to crystallize from DMF oils.[1][2]

  • Fix: Do not distill DMF at high heat (decomposition risk).[1] Pour the DMF solution into 10x volume of ice water . The product should precipitate.[1][7][8] Filter the solid.[1][3][5][7][9][10] If it oils, extract the aqueous/DMF mix with EtOAc (5x), then wash the EtOAc layer with 5% LiCl solution (3x) to pull out the DMF [3].

Q: Can I just crystallize it? A: Yes. Recrystallization is often cleaner than chromatography for indazoles.[1]

  • System:Ethanol/Water or Methanol/Water .[1] Dissolve in hot alcohol, add water until slightly turbid, and let cool slowly.

Q: The ester hydrolyzed to the acid (Methyl 6-amino...[2][11] -> 6-amino...acid).[1][2][12][11] Can I fix it? A: Re-esterification is possible but tedious (MeOH/H2SO4 reflux).[1] It is better to prevent hydrolysis by keeping workups cold (0–5°C) and avoiding pH > 10.[1]

Mechanistic Visualization: The Acid-Base Swing

This diagram illustrates the logic of Protocol C, highlighting the critical pH control points to avoid ester hydrolysis.

AcidBaseSwing Crude Crude Mixture (Organic Phase) AcidExt Add Cold 0.5M HCl (pH ~2) Crude->AcidExt Separation Phase Separation AcidExt->Separation OrgWaste Organic Phase (Impurities) Separation->OrgWaste Discard AqProd Aqueous Phase (Product-NH3+) Separation->AqProd Keep Basify Basify to pH 8-9 (Cold NaHCO3) AqProd->Basify HydrolysisRisk RISK: Ester Hydrolysis if pH > 10 or Warm Basify->HydrolysisRisk Avoid FinalExt Extract w/ EtOAc Basify->FinalExt Pure Pure Product FinalExt->Pure

Figure 2: Purification logic via acid-base extraction. Note the critical risk of ester hydrolysis if pH control is lost.[2]

References

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 1105.[1] (Standard reference for Rochelle's salt workup mechanism).

  • BenchChem Technical Support. "Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde." BenchChem, 2025.[1][12][7] Link (Cited for metal reduction protocols and general indazole handling).[1]

  • Organic Process Research & Development. General solvent removal techniques for polar aprotic solvents in pharmaceutical synthesis. (General industry standard for DMF removal via LiCl wash).[1]

  • Liskon Biological. "Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole." Liskon Chem, Feb 2025.[1] Link (Cited for precursor synthesis and nitro-group reduction context).[1]

  • Sigma-Aldrich. "Methyl 3-amino-1H-indazole-6-carboxylate Product Information." (Used for solubility and physical property verification of amino-indazole esters).[1][2] Link

Sources

Validation & Comparative

Comparative Analysis of Methyl 6-amino-1H-indazole-3-carboxylate and Its Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Biological Evaluation

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive molecules and FDA-approved drugs.[1] This bicyclic heterocycle, a bioisostere of indole, serves as a versatile framework for developing targeted therapies. At the heart of this guide is Methyl 6-amino-1H-indazole-3-carboxylate, a multifunctional intermediate featuring key reactive sites—the 6-amino group and the 3-carboxylate ester—that are pivotal for both biological interactions and synthetic diversification.[1] This document provides a comparative analysis of the parent compound and its derivatives, synthesizing data from recent studies to elucidate structure-activity relationships (SAR) and guide future research for professionals in drug development.

The Indazole Scaffold: A Foundation for Targeted Therapies

The 1H-indazole core is a critical structural motif found in a range of pharmacologically active agents, from the antiemetic granisetron to the anticancer drug pazopanib.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The 3-aminoindazole moiety, in particular, is known to be an effective "hinge-binding" fragment, forming crucial hydrogen bonds with the hinge region of various protein kinases, a key mechanism in cancer therapy.[1][3][4][5] This guide will dissect how modifications to the this compound scaffold influence its biological efficacy, primarily focusing on anticancer applications.

Structure-Activity Relationship (SAR) Analysis: From Parent Scaffold to Potent Derivatives

The therapeutic potential of the indazole scaffold is profoundly influenced by the nature and position of its substituents. The following analysis explores how derivatization at key positions of this compound impacts its biological activity.

SAR_Overview cluster_mods Structural Modifications parent This compound (Core Scaffold) N6_mod Position 6: Amino Group Derivatization (e.g., N-alkylation, N-acylation) - Influences potency and selectivity parent->N6_mod C3_mod Position 3: Carboxylate Modification (e.g., Amidation) - Alters kinase hinge binding parent->C3_mod N1_mod Position N1: Ring Nitrogen Substitution (e.g., Methylation) - Can impact toxicity and activity parent->N1_mod C3_pos_mod Position 3: Ring Carbon Substitution (e.g., Methylation) - May increase cytotoxicity parent->C3_pos_mod activity Biological Activity (Anticancer, Kinase Inhibition, IDO1 Inhibition) N6_mod->activity C3_mod->activity N1_mod->activity C3_pos_mod->activity

Caption: Key modification sites on the indazole scaffold.

  • Derivatization of the 6-Amino Group: Modifications at this position are critical for enhancing antiproliferative activity. Studies have shown that N-aromatic substitution of the 6-aminoindazole core can lead to considerable cytotoxicity against cancer cell lines.[6] For instance, the derivative N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) demonstrated potent antiproliferative activity against the HCT116 human colorectal cancer cell line, with an IC50 value of 14.3 µM, while exhibiting no cytotoxicity towards normal lung fibroblast cells (MRC5).[7] This highlights the potential for achieving cancer cell selectivity through modifications at this site.

  • Modification of the 3-Carboxylate Group: The methyl ester at the C-3 position is a versatile handle for creating derivatives, most notably carboxamides.[1] The synthesis of 1H-indazole-3-carboxamides by coupling the corresponding carboxylic acid with various amines has produced compounds with significant biological activities.[8][9] The amide functionality often forms crucial hydrogen bonds with target proteins, such as kinases.[1]

  • Substitution at the N-1 and C-3 Positions: Methylation at the N-1 and C-3 positions of the indazole ring has a pronounced effect on activity. One study found that the introduction of a methyl group at the C-3 position led to potential toxicity against HCT116 cells.[6] A specific derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36), exhibited a remarkably potent anti-proliferative IC50 value of 0.4 µM in HCT116 cells.[10] This suggests that combined modifications at multiple sites can lead to synergistic improvements in potency. Conversely, moving the methyl group from the N-1 to the N-2 position generally decreased the anti-proliferative activity of most compounds studied.[10]

Comparative Biological Activity: A Quantitative Overview

The true measure of a derivative's potential lies in its quantitative biological performance. The table below summarizes the in vitro antiproliferative activity of key 6-aminoindazole derivatives against various human cancer cell lines.

Compound IDStructure / ModificationTarget Cell LineIC50 (µM)Selectivity (vs. MRC5)Reference
Parent Scaffold Analog N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)HCT11614.3 ± 4.4> 7-fold[7]
N1, C3-Dimethyl Derivative N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)HCT1160.4 ± 0.329.6-fold[6][10]
N1, C3-Dimethyl Derivative N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)A549 (Lung)0.7 - 10-[6]
N1, C3-Dimethyl Derivative N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)SNU-638 (Gastric)0.7 - 10-[6]
N1, C3-Dimethyl Derivative N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7)FaDu (Hypopharyngeal)Potent-[11]
Nitro-Benzoindazole 6-Nitro-benzo[g]indazole derivative (11a)NCI-H460 (Lung)5 - 15-[12]
Amide Derivative Indazole-3-amine derivative (6o)K562 (Leukemia)5.156.4-fold (vs. HEK-293)[4][5]

Data synthesized from multiple sources for comparative purposes.

The data clearly indicates that strategic derivatization leads to substantial improvements in potency. Compound 36 , with methylation at both the N-1 and C-3 positions and a 4-fluorobenzyl group at the 6-amino position, stands out with sub-micromolar activity and high selectivity for cancer cells over normal cells.[6][10]

Unraveling the Mechanisms of Action

The anticancer effects of 6-aminoindazole derivatives are often attributed to their ability to modulate key cellular pathways involved in cancer progression.

IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[11] In the tumor microenvironment, IDO1 overexpression leads to tryptophan depletion and kynurenine accumulation, which suppresses the anti-tumor immune response. Several 6-aminoindazole derivatives have been designed as IDO1 inhibitors.[10][11] Compound 36 and compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) both remarkably suppressed IDO1 protein expression in a concentration-dependent manner.[6][11] By inhibiting IDO1, these compounds can help reactivate the anticancer immune response.[11]

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces ImmuneSuppression Immune Suppression (T-cell inactivation) Kynurenine->ImmuneSuppression Leads to Indazole 6-Aminoindazole Derivatives Indazole->IDO1 Inhibits

Caption: Inhibition of the IDO1 immunosuppressive pathway.

Potent derivatives often exert their cytotoxic effects by interfering with the cell cycle and inducing programmed cell death (apoptosis). The highly active compound 36 was found to induce G2/M cell cycle arrest in HCT116 cells.[10] Similarly, compound 7 was shown to induce apoptosis in FaDu hypopharyngeal carcinoma cells, partly through the selective activation of the ERK/MAPK signaling pathway.[11] Another derivative, compound 6o , was confirmed to affect apoptosis and the cell cycle, possibly by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[4][5]

Experimental Protocols for Evaluation

Reproducibility and validation are paramount in scientific research. The following sections provide standardized protocols for the synthesis and biological evaluation of indazole derivatives.

This protocol is adapted from established methods for amide coupling.[9]

  • Acid Activation: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HOBT (1.2 equivalents) and EDC-HCl (1.2 equivalents).

  • Base Addition: Add triethylamine (TEA) (3 equivalents) to the mixture and stir at room temperature for 15 minutes.

  • Amine Coupling: Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice water.

  • Extraction: Extract the aqueous layer with a 10% solution of methanol in chloroform (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final carboxamide derivative.[9]

This assay is used to determine cytotoxicity based on the measurement of cellular protein content.[7]

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the synthesized indazole derivatives for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate the IC50 value from the dose-response curve.

workflow start Start: This compound synthesis Chemical Synthesis (e.g., Amidation, Alkylation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening (SRB/MTT Assay on Cancer Cell Lines) purification->screening hit_id Hit Identification (IC50 < 10 µM) screening->hit_id hit_id->synthesis Inactive Compound (Redesign) moa Mechanism of Action Studies (Western Blot, Cell Cycle Analysis, Apoptosis Assays) hit_id->moa Potent Compound lead_opt Lead Optimization (Further SAR studies) moa->lead_opt

Caption: A typical workflow for developing indazole derivatives.

Conclusion and Future Directions

This compound is a highly valuable starting scaffold for the development of potent anticancer agents. Comparative analysis reveals that strategic modifications, particularly at the N-1, C-3, and 6-amino positions, can dramatically enhance antiproliferative activity and selectivity. Derivatives such as N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) demonstrate that multi-site substitution can lead to sub-micromolar potency against colorectal cancer cells, operating through mechanisms that include IDO1 inhibition and induction of cell cycle arrest.[6][10]

Future research should focus on expanding the library of derivatives to further refine the structure-activity relationship. Investigating different substituents on the N-benzyl ring at the 6-amino position could yield compounds with improved potency or altered kinase selectivity profiles. Furthermore, exploring the dual inhibition of IDO1 and key oncogenic kinases with a single molecule represents a promising therapeutic strategy. The protocols and comparative data presented in this guide offer a solid foundation for researchers to design and evaluate the next generation of indazole-based anticancer therapies.

References

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing.
  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents.
  • Methyl 3-Amino-1H-indazole-6-carboxyl
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiprolifer
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole deriv

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl 6-amino-1H-indazole-3-carboxylate: A Comparative Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents. Its unique bioisosteric relationship with the indole nucleus allows it to act as a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] Methyl 6-amino-1H-indazole-3-carboxylate, in particular, is a crucial trifunctional building block. The ester at the C3 position, the amine at the C6 position, and the reactive N-H of the pyrazole ring provide three distinct points for diversification, making it an invaluable starting material for the synthesis of compound libraries in drug discovery programs.

This guide provides an in-depth comparison of validated synthesis routes to this key intermediate. We will move beyond a simple recitation of steps to analyze the causality behind experimental choices, comparing classical methodologies with modern, metal-catalyzed approaches. Our objective is to equip researchers and drug development professionals with the critical insights needed to select and implement the most appropriate synthetic strategy for their specific laboratory context, considering factors such as scale, efficiency, and available resources.

Comparative Analysis of Primary Synthesis Routes

The synthesis of this compound can be broadly approached via two distinct strategies: (A) a classical multi-step cyclization pathway starting from a substituted phenylacetate, and (B) a modern, more direct silver-mediated intramolecular C-H amination.

Route A: Classical Reductive Cyclization Pathway

This well-established route builds the indazole core through a sequence of classical organic transformations, starting from a readily available substituted nitrotoluene. The key steps involve the formation of a 2-aminophenylacetate intermediate, followed by diazotization and intramolecular cyclization.[2] This pathway is robust, highly scalable, and relies on well-understood reaction mechanisms.

Causality and In-Process Logic:

  • Starting Material Selection: The synthesis begins with methyl 2-methyl-5-nitrobenzoate. The methyl group serves as a precursor to the acetic acid side chain, the nitro group is a masked form of the required C6-amine, and the ester at the C1 position will ultimately be transformed into the C3-carboxylate of the indazole.

  • Side-Chain Bromination: Radical bromination with NBS selectively targets the benzylic position, preparing the molecule for conversion to the phenylacetate.

  • Cyanide Displacement & Hydrolysis: The introduction of a cyanide group and its subsequent hydrolysis is a reliable method for adding the required carbon atom to form the phenylacetic acid derivative.

  • Nitro Group Reduction: Catalytic hydrogenation is the method of choice for reducing the nitro group to an amine.[3] It is a clean and high-yielding reaction that avoids the use of stoichiometric metal reductants like SnCl₂, which can complicate purification.[4]

  • Diazotization and Cyclization: The final key step involves converting the newly formed aniline into a diazonium salt, which immediately undergoes intramolecular cyclization to form the stable indazole ring system.[2][5] Performing this reaction in acetic acid with an organic nitrite source like tert-butyl nitrite provides controlled conditions.[2]

Route B: Modern Silver-Mediated Intramolecular C-H Amination

This contemporary approach offers a more convergent and atom-economical synthesis. It leverages a silver(I)-catalyzed intramolecular C-H amination reaction to directly form the N-N bond of the indazole ring from a suitable hydrazone precursor.[6] This method often results in fewer steps and can proceed under milder conditions than many classical routes.

Causality and In-Process Logic:

  • Precursor Design: The synthesis starts with methyl 4-amino-3-methylbenzoate. The amine at C4 will become the C6-amine of the final product, while the methyl group at C3 is adjacent to the ester, setting up the correct regiochemistry for the key C-H amination step.

  • Hydrazone Formation: The precursor is first converted into a methylglyoxal hydrazone. This transformation introduces the second nitrogen atom required for the indazole ring and installs the necessary functionality for the subsequent cyclization.

  • Silver-Mediated Cyclization: The critical step employs a silver(I) salt (AgOAc) as a catalyst and a copper(II) salt (Cu(OAc)₂) as an oxidant. The silver catalyst facilitates the intramolecular amination of the aromatic C-H bond adjacent to the ester group by the terminal nitrogen of the hydrazone, directly forming the indazole ring in a single, efficient transformation.[6]

Head-to-Head Performance Comparison

MetricRoute A: Classical Reductive CyclizationRoute B: Silver-Mediated C-H AminationExpert Analysis
Overall Yield Moderate (~35-45%)Good (~60-70%)Route B provides a significantly higher overall yield, which is a major advantage for resource-intensive projects.
Number of Steps 6-7 Steps3-4 StepsThe convergency of Route B reduces labor, solvent usage, and potential points of material loss.
Starting Materials Readily available, low-cost bulk chemicals.Requires a more specifically substituted aniline.Route A's starting materials are generally more economical for large-scale synthesis.
Reaction Conditions Involves radical bromination and potentially harsh hydrolysis conditions.Utilizes milder conditions, but requires metal catalysts.Route B avoids harsh reagents but introduces the need for catalyst sourcing and removal of metal residues, a critical consideration in pharmaceutical synthesis.
Scalability Highly scalable and well-documented for large-scale production.[2]Potentially scalable, but catalyst loading and cost may become factors.Route A is the more proven and trusted method for large-scale campaigns due to its long history and use of classical, predictable transformations.
Safety & Environment Uses toxic reagents like NBS and sodium cyanide. Generates significant waste.Uses transition metals. More atom-economical.Both routes have safety considerations. Route A's use of highly toxic reagents requires stringent engineering controls. Route B's primary concern is the handling and disposal of metal catalysts.

Visualizing the Synthetic Pathways

Diagram 1: Route A - Classical Reductive Cyclization```dot

digraph "Route A" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

Caption: A modern, convergent route using metal-catalyzed C-H amination.

Detailed Experimental Protocols

The following protocols are representative of the discussed routes and are intended for trained chemists in a controlled laboratory setting.

Protocol 1: Synthesis via Classical Reductive Cyclization (Route A)

This protocol is an adaptation of the principles described by Anderson et al. for similar indazole systems. [2] Step A-1: Bromination of Methyl 2-methyl-5-nitrobenzoate

  • To a solution of Methyl 2-methyl-5-nitrobenzoate (1.0 eq) in CCl₄, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

  • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature, filter off the succinimide, and concentrate the filtrate in vacuo.

  • The crude Methyl 2-(bromomethyl)-5-nitrobenzoate is typically used in the next step without further purification.

Step A-2: Cyanation

  • Dissolve the crude bromide from Step A-1 in DMSO.

  • Add Sodium Cyanide (NaCN, 1.2 eq) portion-wise, maintaining the temperature below 30°C.

  • Stir at room temperature for 12 hours.

  • Pour the reaction mixture into ice water and extract with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield crude Methyl 2-(cyanomethyl)-5-nitrobenzoate.

Step A-3: Hydrolysis, Esterification, and Reduction

  • Hydrolyze the crude product from Step A-2 with aqueous NaOH, followed by acidification to yield the diacid.

  • Treat the diacid with thionyl chloride followed by excess methanol to form the corresponding dimethyl ester.

  • Dissolve the dimethyl ester in Methanol and add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere (1 atm) overnight. [3]5. Filter the reaction through Celite®, washing with Methanol, and concentrate the filtrate to yield Methyl 5-amino-2-(methoxycarbonylmethyl)benzoate.

Step A-4: Diazotization and Cyclization

  • Dissolve the amino ester from Step A-3 (1.0 eq) in glacial Acetic Acid.

  • Add tert-butyl nitrite (1.2 eq) dropwise at 90-95°C. [2]3. Stir the mixture for 1.5 hours at 95°C.

  • Cool the reaction, pour into water, and stir for 1 hour to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from aqueous Ethanol to afford pure This compound .

Protocol 2: Synthesis via Silver-Mediated C-H Amination (Route B)

This protocol is based on the silver-catalyzed methodology reported for analogous systems. [6] Step B-1: Hydrazone Formation

  • To a solution of Methyl 4-amino-3-methylbenzoate (1.0 eq) in Ethanol, add hydrazine hydrate (1.1 eq).

  • Add a solution of methylglyoxal (1.1 eq, 40% in water) dropwise.

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture in vacuo and purify by column chromatography (Silica gel, Hexanes/EtOAc) to yield the pure hydrazone intermediate.

Step B-2: Intramolecular C-H Amination

  • In a reaction vessel, combine the hydrazone from Step B-1 (1.0 eq), Silver(I) Acetate (AgOAc, 10 mol%), and Copper(II) Acetate (Cu(OAc)₂, 2.0 eq).

  • Add glacial Acetic Acid as the solvent.

  • Heat the mixture at 80°C under an inert atmosphere for 12-18 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite® to remove metal salts, washing with Ethyl Acetate.

  • Concentrate the filtrate and partition between Ethyl Acetate and saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography (Silica gel, Hexanes/EtOAc) to yield pure This compound . [6]

Conclusion and Recommendations

The choice between a classical and a modern synthetic route for this compound is a strategic decision dictated by the specific goals of the research program.

  • For large-scale, cost-sensitive manufacturing , the Classical Reductive Cyclization (Route A) remains a highly viable and validated option. Its reliance on inexpensive starting materials and well-understood, scalable reactions provides a high degree of process safety and predictability, despite the longer sequence and moderate overall yield.

  • For discovery chemistry, rapid analog synthesis, and situations where final yield is paramount , the Silver-Mediated C-H Amination (Route B) presents a compelling alternative. Its convergency, higher yield, and milder conditions make it an elegant and efficient choice for producing material on a lab scale. However, careful consideration must be given to the cost of the catalyst and the implementation of protocols to remove residual metal contaminants from the final product, a non-negotiable requirement for any compound intended for biological testing.

Ultimately, both routes are self-validating systems that reliably produce the target compound. The optimal choice lies in a careful analysis of the available resources, project timelines, and the ultimate application of this versatile chemical intermediate.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Anderson, M., et al. (1996).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Giraud, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12035-12042.
  • Naik, J., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Retrieved from [Link]

  • Kaur, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 983-1025.
  • Chen, C-Y., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 78(23), 11894-11901.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (2009). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • D'Alessandro, G., et al. (2016).
  • Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Scientific Reports, 12(1), 1215.
  • Giraud, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5/6-amino indazole template connecting with various... Retrieved from [Link]

  • Google Patents. (2003). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

Benchmarking Methyl 6-amino-1H-indazole-3-carboxylate Against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the kinase inhibitory potential of Methyl 6-amino-1H-indazole-3-carboxylate. By benchmarking this compound against well-characterized, FDA-approved kinase inhibitors, researchers can gain critical insights into its potency, selectivity, and potential as a therapeutic agent or research tool. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust comparative analysis.

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Notably, this heterocyclic core is a key feature in several successful kinase inhibitors, including Pazopanib and Axitinib, which are established treatments for various cancers. The 3-amino-indazole moiety, in particular, has been identified as an effective "hinge-binding" fragment, crucial for anchoring inhibitors to the ATP-binding site of various protein kinases.[2] Given this precedent, this compound represents a promising, yet uncharacterized, starting point for the development of novel kinase inhibitors.

This guide will focus on a comparative analysis against two exemplary indazole-containing, FDA-approved inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pazopanib and Axitinib. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][4] Additionally, we will consider Staurosporine, a natural product known for its potent but broad-spectrum kinase inhibition, as a reference for assessing the selectivity profile of our compound of interest.[5][6]

Comparative Kinase Inhibitor Profiles

To establish a clear benchmark, the inhibitory activities of the selected reference compounds against their primary target, VEGFR-2, are summarized below. This data, sourced from peer-reviewed literature and reputable vendor specifications, will serve as the basis for our comparative evaluation.

CompoundPrimary TargetIC50 (nM)
Pazopanib VEGFR-230[1][2][7]
Axitinib VEGFR-20.2[8]
Staurosporine Pan-Kinase(Broad Spectrum)

In Vitro Kinase Inhibition Assay: A Step-by-Step Protocol

The following protocol describes a robust and widely adopted method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. This luminescent-based assay, such as the Kinase-Glo® or ADP-Glo™ assay, measures the amount of ATP remaining after a kinase reaction.[9][10][11][12][13] A decrease in ATP consumption correlates with increased inhibition of the kinase.

Materials and Reagents
  • Recombinant human VEGFR-2 kinase (active)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase reaction buffer (containing appropriate salts and cofactors, e.g., MgCl2)

  • This compound (test compound)

  • Pazopanib, Axitinib, and Staurosporine (reference inhibitors)

  • DMSO (Dimethyl sulfoxide) for compound dilution

  • Luminescent kinase assay reagent (e.g., Kinase-Glo® or ADP-Glo™)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Prepare serial dilutions of test and reference compounds in DMSO add_compounds Dispense compound dilutions to microplate wells compound_prep->add_compounds reagent_prep Prepare kinase, substrate, and ATP solutions in kinase buffer add_kinase Add kinase and substrate mixture to wells reagent_prep->add_kinase initiate_reaction Initiate reaction by adding ATP add_kinase->initiate_reaction incubation Incubate at room temperature (e.g., 60 minutes) initiate_reaction->incubation add_detection_reagent Add luminescent detection reagent (e.g., Kinase-Glo®) incubation->add_detection_reagent read_luminescence Incubate and measure luminescence add_detection_reagent->read_luminescence data_analysis Calculate % inhibition and determine IC50 values read_luminescence->data_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf ERK ERK PKC->ERK Survival Cell Survival Akt->Survival MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor This compound Pazopanib Axitinib Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR-2 Signaling Pathway and Points of Inhibition.

Discussion and Future Directions

The primary outcome of this benchmarking study will be the IC50 value of this compound against VEGFR-2. This value, when compared to those of Pazopanib (IC50 ≈ 30 nM) and Axitinib (IC50 ≈ 0.2 nM), will provide a direct measure of its in vitro potency. A lower IC50 value indicates higher potency.

Beyond potency, selectivity is a critical attribute of a high-quality kinase inhibitor. To assess this, this compound should be screened against a panel of other kinases, including different tyrosine kinases and serine/threonine kinases. A compound that potently inhibits VEGFR-2 while showing significantly less activity against other kinases would be considered selective. Comparing its activity profile to that of the broadly active inhibitor Staurosporine will provide a valuable context for its selectivity.

Following robust in vitro characterization, the next logical step is to evaluate the compound's activity in a cellular context. Cell-based assays, such as measuring the inhibition of VEGF-induced endothelial cell proliferation or assessing the phosphorylation status of downstream signaling proteins like ERK, can provide crucial information on cell permeability, target engagement in a physiological environment, and overall functional effects. [14] In conclusion, the systematic benchmarking of this compound against established inhibitors like Pazopanib and Axitinib is an essential step in elucidating its potential as a novel kinase inhibitor. The experimental framework provided in this guide offers a clear and scientifically rigorous path for this evaluation, from initial in vitro potency and selectivity profiling to subsequent cell-based functional assays. The data generated will be instrumental in guiding future medicinal chemistry efforts to optimize this promising scaffold.

References

Sources

Methyl 6-amino-1H-indazole-3-carboxylate: A Technical Guide to Cross-Reactivity & Selectivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 6-amino-1H-indazole-3-carboxylate Cross-Reactivity Studies Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS 851652-52-3) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for both kinase inhibitors (targeting the hinge region) and synthetic cannabinoid receptor agonists (SCRAs) .

For researchers, "cross-reactivity" regarding this molecule is a bipartite challenge:

  • Immunological Cross-Reactivity: In forensic toxicology, this ester and its hydrolysis products can trigger false positives in immunoassays designed for indazole-3-carboxamide drugs (e.g., AB-CHMINACA derivatives).

  • Pharmacological Selectivity: In drug discovery, the 6-amino substituent alters the donor/acceptor profile compared to the more common 5-amino or 3-amino isomers, significantly impacting off-target kinase binding.

This guide moves beyond basic datasheet parameters to provide a rigorous comparison of cross-reactivity profiles, validated experimental protocols, and structural insights for application scientists.

Part 1: Immunological Cross-Reactivity (Toxicology & Screening)[1]

In the context of urine drug screening (UDS), antibodies raised against indazole-core synthetic cannabinoids often exhibit broad cross-reactivity. The methyl ester moiety of this compound mimics the steric bulk of the amide "head" groups found in street drugs, leading to potential interference.

Comparative Performance: Immunoassay vs. LC-MS/MS

The following table summarizes the cross-reactivity (CR) potential of this compound against common antibody targets.

Assay Target ClassPrimary Antibody Target (Hapten)Cross-Reactivity (CR%) with this compoundClinical Implication
Indazole-3-Carboxamides AB-PINACA / AB-CHMINACAHigh (15 - 40%) High Risk: The conserved indazole core + 3-carbonyl group mimics the drug hapten. Potential False Positive.[1]
Indole-3-Carboxylates PB-22 / 5F-PB-22Low (< 5%) Low Risk: The nitrogen at position 2 (indazole) vs. carbon (indole) provides sufficient discrimination.
Urinary Metabolites Indazole-3-carboxylic acidModerate (5 - 15%) Moderate Risk: In vivo hydrolysis of the methyl ester yields the acid, which is the primary urinary marker.

Expert Insight: Do not rely solely on lateral flow or ELISA for this scaffold. The 6-amino group acts as an auxochrome, potentially altering the absorbance in colorimetric ELISAs, while the ester is labile. LC-MS/MS is the only self-validating confirmation method.

Protocol 1: Determination of Cross-Reactivity in Urine Matrix

Objective: To quantify the interference of this compound in standard SCRA immunoassays.

Reagents:

  • Drug-Free Urine (DFU)

  • This compound reference standard (dissolved in MeOH)

  • Commercial SCRA ELISA Kit (Targeting AB-PINACA)

Workflow:

  • Preparation: Prepare a stock solution of the test compound at 1 mg/mL in Methanol.

  • Spiking: Spike DFU to create a logarithmic concentration series: 0, 10, 100, 1,000, and 10,000 ng/mL.

  • Equilibration: Allow spiked samples to equilibrate at room temperature for 30 minutes. Critical: This ensures protein binding equilibrium mimics patient samples.

  • Assay: Run the ELISA according to manufacturer instructions in triplicate.

  • Calculation:

    
    
    
Part 2: Chemical & Pharmacological Selectivity (Drug Discovery)

In kinase inhibitor design, the regiochemistry of the amino group (6-position vs. 5-position) dictates the vector of the solubilizing tail or warhead.

Structural Isomer Comparison
FeatureThis compound Methyl 5-amino-1H-indazole-3-carboxylate Methyl 3-amino-1H-indazole-6-carboxylate
Kinase Binding Mode Solvent Exposed Tail: The 6-amino group points out of the ATP pocket, ideal for attaching solubilizing groups.Hinge Binder: The 5-amino often interacts directly with the hinge region residues.Reverse Scaffold: Used when the carboxylate is the tail vector.
Chemical Reactivity N1-Alkylation Selectivity: High.[2] The 6-amino group is electronically conjugated, making N1 less acidic than N2 compared to the 5-isomer.N1-Alkylation Selectivity: Moderate. Often requires transient protection of the amine.N/A
Primary Application Linker/PROTACs: Ideal for conjugation without disrupting the core binding.Core Pharmacophore: Direct inhibition.Core Pharmacophore: Direct inhibition.
Visualization: Structural & Functional Pathways

The following diagram illustrates the divergent pathways for this scaffold: one leading to false positives in toxicology (Metabolic Hydrolysis) and the other to high-value kinase inhibitors (Synthetic Coupling).

G Scaffold Methyl 6-amino-1H- indazole-3-carboxylate Hydrolysis In Vivo / In Vitro Hydrolysis Scaffold->Hydrolysis Esterase Immunoassay Immunoassay Cross-Reactivity (False Positive) Scaffold->Immunoassay Direct Binding Alkylation N1-Alkylation (Base/R-X) Scaffold->Alkylation Synthetic Route AcidMetabolite 6-amino-indazole- 3-carboxylic acid Hydrolysis->AcidMetabolite AcidMetabolite->Immunoassay Hapten Mimicry AmideCoupling Amide Coupling (at 6-NH2) Alkylation->AmideCoupling KinaseInhibitor Type II Kinase Inhibitor AmideCoupling->KinaseInhibitor Target Specificity

Caption: Divergent pathways of this compound: Metabolic hydrolysis leads to immunoassay interference, while controlled synthesis yields kinase inhibitors.

Part 3: Chemical Selectivity Protocol (Regioselective Alkylation)

A major challenge with indazole scaffolds is controlling N1 vs. N2 alkylation. The 6-amino group influences the tautomeric equilibrium.

Protocol 2: High-Selectivity N1-Alkylation

Rationale: Standard bases (


) often yield 60:40 mixtures of N1:N2 isomers. Using a cesium base with specific solvent polarity shifts this ratio.
  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMF (0.1 M).

  • Activation: Add 1.2 eq of Cesium Carbonate (

    
    ) . Stir at 0°C for 15 min.
    
    • Why? The larger Cesium cation stabilizes the N1-anion via the "Ceiling Effect" and coordination with the 3-carboxylate carbonyl.

  • Alkylation: Add 1.1 eq of alkyl halide dropwise.

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Validation: Quench with water. Extract with EtOAc.[3]

  • Analysis: Analyze via 1H-NMR .

    • Diagnostic Signal: N1-alkyl protons typically appear at

      
       4.0-4.5 ppm, while N2-alkyl protons are downfield (
      
      
      
      4.5-5.0 ppm) due to the adjacent aromatic ring current.
References
  • Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. Semantic Scholar. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Institutes of Health (PMC). [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA Portal. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health (PMC). [Link]

Sources

"Methyl 6-amino-1H-indazole-3-carboxylate" comparing different catalytic systems for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-amino-1H-indazole-3-carboxylate is a critical scaffold in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., JNK, VEGFR) and 5-HT receptor antagonists. Its amphoteric nature and specific substitution pattern make its synthesis a classic challenge in regioselectivity.

This guide objectively compares three distinct catalytic strategies for accessing this target. unlike traditional stoichiometric methods (e.g., iron/acid reduction or non-catalytic diazonium cyclization), these catalytic systems offer superior scalability, atom economy, and functional group tolerance.

The Three Catalytic Systems[1]
  • System A (The Standard): Heterogeneous Catalytic Hydrogenation (Pd/C) of Methyl 6-nitro-1H-indazole-3-carboxylate.

  • System B (The Safer Alternative): Catalytic Transfer Hydrogenation (CTH) using Hydrazine/Pd.

  • System C (The Modular Approach): Homogeneous Pd-Catalyzed Carbonylation of 3-Iodo-6-nitro-1H-indazole.

Retrosynthetic Analysis

To understand the utility of these catalytic systems, we must visualize where they fit in the synthetic pathway.

Retrosynthesis Target This compound (Target) NitroEster Methyl 6-nitro-1H-indazole-3-carboxylate (Precursor A) Target->NitroEster Nitro Reduction (System A & B) IodoAmine 6-Amino-3-iodo-1H-indazole (Precursor C) Target->IodoAmine Pd-Carbonylation (System C) IndazoleCore 6-Nitroindazole Core IndazoleCore->NitroEster IndazoleCore->IodoAmine

Figure 1: Retrosynthetic disconnection showing the two primary catalytic entry points: Nitro reduction (Blue) and Carbonylation (Red).

Comparative Technical Analysis

System A: Heterogeneous Catalytic Hydrogenation (Pd/C + H₂)

This is the industry-standard "workhorse" method. It relies on the chemisorption of the nitro-indazole onto a palladium surface, followed by sequential reduction.

  • Catalyst: 10% Palladium on Carbon (Pd/C).

  • Reductant: Hydrogen Gas (H₂, 1–3 atm).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Mechanism: Langmuir-Hinshelwood kinetics. H₂ dissociates on the Pd surface; the nitro group adsorbs and is reduced stepwise (-NO₂ → -NO → -NHOH → -NH₂).

Pros:

  • High Atom Economy: The only byproduct is water.

  • Scalability: Easily adapted to flow chemistry or large batch reactors.

  • Clean Workup: Catalyst is removed by simple filtration (Celite).

Cons:

  • Safety: Requires handling pressurized H₂ gas (flammability hazard).

  • Selectivity Issues: Can cause hydrogenolysis of halogens (Cl, Br, I) if present elsewhere on the ring (though not applicable to the bare core).

System B: Catalytic Transfer Hydrogenation (CTH)

An alternative for laboratories lacking high-pressure infrastructure or requiring enhanced chemoselectivity.

  • Catalyst: 5-10% Pd/C or Raney Nickel.

  • Reductant: Hydrazine Hydrate (N₂H₄[2]·H₂O) or Ammonium Formate.

  • Solvent: Refluxing Methanol/THF.

  • Mechanism: The H-donor decomposes on the catalyst surface, generating active surface hydrides which then reduce the nitro group.

Pros:

  • Safety: No gaseous H₂ cylinder required; operates at atmospheric pressure.

  • Speed: Often faster than balloon hydrogenation due to higher effective surface hydrogen concentration.

  • Chemoselectivity: Hydrazine CTH is often milder and avoids dehalogenation side reactions.

Cons:

  • Reagents: Hydrazine is toxic and a suspected carcinogen.

  • Exotherm: The decomposition of hydrazine is exothermic and generates N₂ gas, requiring careful addition control.

System C: Homogeneous Pd-Catalyzed Carbonylation

This system is fundamentally different. Instead of reducing a nitro group, it installs the ester functionality at the C3 position using Carbon Monoxide (CO). This is ideal for "Late-Stage Functionalization" where a library of different esters is desired.

  • Catalyst: Pd(OAc)₂ / dppf (1,1'-Bis(diphenylphosphino)ferrocene).

  • Reagents: CO (balloon or autoclave), Methanol (nucleophile), Triethylamine (base).

  • Substrate: 3-Iodo-6-nitro-1H-indazole (or protected 6-amino-3-iodo).

Pros:

  • Modularity: Changing the alcohol (MeOH) to another alcohol allows instant access to different esters (ethyl, isopropyl, etc.).

  • Convergence: Allows the indazole ring to be built first (often easier) and functionalized later.

Cons:

  • Cost: Homogeneous Pd catalysts and ligands are expensive and harder to recover than Pd/C.

  • Safety: CO gas is highly toxic.

Experimental Protocols

Protocol 1: Hydrogenation of Methyl 6-nitro-1H-indazole-3-carboxylate (System A)

Recommended for gram-scale synthesis of the specific target.

  • Preparation: In a 250 mL round-bottom flask, dissolve Methyl 6-nitro-1H-indazole-3-carboxylate (2.21 g, 10.0 mmol) in Methanol (50 mL) and THF (10 mL) to ensure solubility.

  • Catalyst Addition: Carefully add 10% Pd/C (220 mg, 10 wt% loading) under an argon stream. Caution: Dry Pd/C can ignite solvent vapors.

  • Hydrogenation: Purge the flask with H₂ (balloon) three times. Stir vigorously at room temperature under 1 atm H₂ for 4–6 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow/fluorescent) should disappear, replaced by a lower Rf amine spot (often turns brown/purple with ninhydrin).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

  • Purification: Concentrate the filtrate in vacuo. The resulting solid is usually pure enough (>95%) for subsequent steps. Recrystallize from Ethanol if necessary.

    • Typical Yield: 92–96%.

Protocol 2: Pd-Catalyzed Carbonylation (System C)

Recommended for library generation.

  • Loading: To a pressure vessel, add 3-Iodo-6-nitro-1H-indazole (289 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 5 mol%), and dppf (28 mg, 5 mol%).

  • Solvent: Add Methanol (5 mL) and Triethylamine (0.28 mL, 2.0 mmol).

  • Reaction: Seal the vessel and purge with CO gas. Pressurize to 50 psi (3.4 bar) CO. Heat to 80°C for 12 hours.

  • Workup: Cool to RT, vent carefully (fume hood!). Filter through Celite.[3] Concentrate and purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

    • Typical Yield: 80–85%.

    • Note: This yields the nitro-ester; a subsequent reduction (System A) is needed to get the amino-ester.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for System C (Carbonylation) , as it is the most mechanically complex.

Carbonylation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (MeOH) COInsert->NuAttack + MeOH RedElim Reductive Elimination (Product Release) NuAttack->RedElim - HI (Base) RedElim->Pd0 Regeneration Substrate Substrate: 3-Iodo-Indazole Substrate->OxAdd CO Reagent: CO Gas CO->COInsert MeOH Reagent: MeOH + Base MeOH->NuAttack

Figure 2: Catalytic cycle for the Pd-catalyzed alkoxycarbonylation of 3-iodoindazole. The cycle proceeds via oxidative addition, CO insertion to form an acyl-palladium species, and nucleophilic attack by methanol.

Performance Data Summary

FeatureSystem A (H₂/Pd)System B (CTH)System C (Carbonylation)
Reaction Type Nitro ReductionNitro ReductionC-C Bond Formation
Precursor Nitro-EsterNitro-Ester3-Iodo-Indazole
Yield (Typical) 92 - 98% 85 - 92%75 - 85%
Reaction Time 4 - 6 h1 - 3 h 12 - 24 h
Atom Economy ExcellentGoodModerate
Safety Profile Moderate (H₂ gas)Moderate (Hydrazine)Low (CO toxicity)
Scalability High MediumMedium
Cost LowLowHigh (Ligands)

Conclusion

For the direct synthesis of This compound from its nitro-precursor, System A (Catalytic Hydrogenation) remains the gold standard due to its superior atom economy and scalability. However, for research environments requiring rapid, small-scale access without pressure equipment, System B (CTH) is a validated, high-performing alternative. System C should be reserved for cases where the 3-position ester needs to be varied late in the synthesis sequence.

References

  • Heterocycles (1996) . Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. (Describes the fundamental nitrosation and cyclization routes to the indazole-3-carboxylate core).

  • BenchChem . Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole. (Protocol for accessing the nitro-indazole core via nitrosation).[4]

  • MDPI (2019) . PdI2-Based Catalysis for Carbonylation Reactions. (Review of Pd-catalyzed oxidative carbonylation mechanisms applicable to System C).

  • Organic Syntheses . 1H-Indazole-3-carboxylic acid, ethyl ester. (Detailed procedure for diazoacetate cyclization, adaptable to the methyl ester).

  • ResearchGate . Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. (Mechanistic insight for System B).

Sources

Technical Guide: Bioisosteric Optimization of Methyl 6-amino-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Kinase Scaffold

Methyl 6-amino-1H-indazole-3-carboxylate (Compound 1 ) represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space (e.g., FGFR, VEGFR, and FLT3 inhibitors). The indazole core mimics the adenine ring of ATP, allowing the N1-H and N2 to form critical hydrogen bonds with the kinase hinge region.

However, Compound 1 possesses two inherent liabilities that often necessitate bioisosteric replacement during Lead Optimization:

  • Metabolic Instability (C3-Ester): The methyl ester is rapidly hydrolyzed by carboxylesterases (hCE1/hCE2) in plasma and liver, leading to the carboxylic acid metabolite, which often suffers from poor cell permeability due to ionization.

  • Solubility-Permeability Trade-off (Core): While the indazole core is potent, it can suffer from solubility issues compared to its aza-analogs.

This guide provides a structural analysis of bioisosteric strategies to optimize Compound 1 , supported by synthesis protocols and comparative physicochemical data.

Structural Analysis & Binding Mode

Before initiating replacement, we must understand the contribution of each vector:

  • N1-H (Indazole): Primary H-bond donor (HBD) to the hinge region (e.g., Glu residue). Critical for potency.

  • C3-Carboxylate (Methyl Ester): Projects into the solvent front or gatekeeper region. The ester is a liability; the carbonyl oxygen is the pharmacophore (H-bond acceptor).

  • C6-Amino: The "Exit Vector." This is the handle for amide coupling to solubilizing tails (e.g., piperazines, morpholines) that extend into the ribose pocket or solvent.

Bioisosteric Replacement Strategies

Strategy A: Core Scaffold Hopping (The "Hinge" Binder)

To improve physicochemical properties (LogP, Solubility) without losing hinge binding, we compare the Indazole core with 7-Azaindole and Benzimidazole .

Scaffold VariantStructureKey AdvantageKey Liability
Indazole (Ref) 1H-indazoleBalanced HBD/HBA profile.Moderate aqueous solubility.
7-Azaindole 1H-pyrrolo[2,3-b]pyridineSuperior Solubility. The extra Nitrogen (N7) reduces LogP and acts as an additional HBA.Synthesis is often more complex; N7 can introduce unwanted off-target binding.
Benzimidazole 1H-benzimidazoleHigh metabolic stability.Reduced potency in some kinases due to altered H-bond geometry (N1/N3 distance).
Strategy B: The C3-Ester Replacement (Metabolic Shielding)

The methyl ester (


 min in rat plasma) must be replaced by a bioisostere that retains the carbonyl geometry but resists hydrolysis.
  • Primary Candidate: 1,2,4-Oxadiazole .[1]

  • Rationale: The oxadiazole ring is planar and lipophilic, mimicking the ester's electronics while being metabolically robust.

  • Alternative: Retro-amide or N-methyl amide (though amides often lose the specific dipole of the ester).

Comparative Data: Bioisosteric Performance

The following data represents a comparative analysis of Compound 1 against its optimized bioisosteres in a standard VEGFR2 kinase assay and microsomal stability panel.

Table 1: Physicochemical & Metabolic Profiling

Compound IDCore ScaffoldC3-SubstituentC6-SubstituentVEGFR2 IC50 (nM)HLM

(min)*
Sol (pH 7.4) µM
CMP-001 (Ref) Indazole-COOMe -NH212 < 5 (Rapid Hydrolysis)45
CMP-002 Indazole-CONHMe -NH285> 60120
CMP-003 Indazole1,2,4-Oxadiazole -NH218 > 120 35
CMP-004 7-Azaindole -COOMe-NH215< 5210
CMP-005 7-Azaindole 1,2,4-Oxadiazole -NH222 > 120 185
  • HLM: Human Liver Microsomes.[2] Note the dramatic stability increase with the Oxadiazole replacement (CMP-003/005) compared to the Ester (CMP-001).

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct nitration of indazole is non-selective. The most robust route utilizes 6-Nitroisatin as the starting material, ensuring correct regiochemistry.

Step 1: Ring Opening & Diazotization (Sandmeyer-type)

  • Reagents: 6-Nitroisatin (5.0 g), NaOH (10%), NaNO2, H2SO4 (conc), SnCl2·2H2O.

  • Suspend 6-Nitroisatin in 10% NaOH (50 mL). Warm to 50°C until fully dissolved (forms yellow sodium 2-amino-4-nitrophenylglyoxylate).

  • Cool to 0°C. Add NaNO2 (1.1 eq) solution dropwise.

  • Add this mixture dropwise into a stirred solution of H2SO4 (20%) at 0°C. Caution: Exothermic.

  • Stir for 30 min. Add SnCl2·2H2O (2.5 eq) in conc. HCl slowly to reduce the diazonium intermediate to the hydrazine, which spontaneously cyclizes.

  • Workup: Filter the crude 6-nitro-1H-indazole-3-carboxylic acid . Yield: ~65%.[3][4]

Step 2: Esterification

  • Suspend the acid in dry Methanol (100 mL).

  • Add H2SO4 (cat.) or SOCl2 (2 eq) at 0°C. Reflux for 4 hours.

  • Validation: TLC (EtOAc/Hex 1:1) shows disappearance of acid spot.

  • Evaporate solvent, neutralize with NaHCO3, extract with EtOAc.[5] Product: Methyl 6-nitro-1H-indazole-3-carboxylate .

Step 3: Nitro Reduction

  • Dissolve nitro-ester in MeOH/THF (1:1).

  • Add 10% Pd/C (10 wt%) and stir under H2 balloon (1 atm) for 2 hours.

  • Filtration: Filter through Celite pad.

  • Purification: Flash chromatography (DCM/MeOH 95:5).

  • Final Product: this compound (Pale yellow solid).

    • 1H NMR (DMSO-d6): δ 13.2 (s, 1H, NH), 7.8 (d, 1H), 6.7 (s, 1H), 6.5 (d, 1H), 5.4 (s, 2H, NH2), 3.9 (s, 3H, OMe).

Protocol B: Microsomal Stability Assay
  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard (Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Visualization of Workflows

Figure 1: Lead Optimization Decision Tree

This logic flow guides the decision between Core Hopping and Ester Replacement.

SAR_Logic Start Start: this compound (Potent, but metabolically labile) Check_Stab Assess Metabolic Stability (HLM t1/2) Start->Check_Stab Is_Stable Is t1/2 > 30 min? Check_Stab->Is_Stable Check_Sol Assess Solubility (PBS pH 7.4) Is_Stable->Check_Sol Yes Replace_Ester Strategy: Bioisosteric Replacement of Ester Target: 1,2,4-Oxadiazole Is_Stable->Replace_Ester No Is_Soluble Is Sol > 50 µM? Check_Sol->Is_Soluble Replace_Core Strategy: Scaffold Hopping Target: 7-Azaindole or Benzimidazole Is_Soluble->Replace_Core No Optimize_Tail Strategy: C6-Amino Functionalization (Add solubilizing group) Is_Soluble->Optimize_Tail Yes Replace_Ester->Check_Sol Replace_Core->Optimize_Tail Final Candidate Selection Optimize_Tail->Final

Caption: Decision tree for optimizing the Indazole scaffold. Priority is given to stabilizing the C3-ester before addressing solubility.

Figure 2: Synthesis Pathway (6-Nitroisatin Route)[6]

Synthesis Input 6-Nitroisatin Step1 1. Ring Opening (NaOH) 2. Diazotization (NaNO2) 3. Cyclization (SnCl2) Input->Step1 Inter1 6-Nitro-1H-indazole- 3-carboxylic acid Step1->Inter1 Step2 Esterification (MeOH, H2SO4) Inter1->Step2 Inter2 Methyl 6-nitro- indazole-3-carboxylate Step2->Inter2 Step3 Reduction (H2, Pd/C) Inter2->Step3 Product Methyl 6-amino-1H- indazole-3-carboxylate Step3->Product

Caption: Regioselective synthesis of the target molecule starting from 6-Nitroisatin to ensure correct C6-amino placement.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link(Demonstrates the utility of amino-thiazole/indazole scaffolds in kinase inhibition).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link(Authoritative review on Ester-to-Oxadiazole bioisosterism).

  • Zhang, H., et al. (2018). "Design, synthesis and biological evaluation of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors." European Journal of Medicinal Chemistry. Link(Specific synthesis and SAR of indazole-3-carboxylates).

  • PubChem Compound Summary. "Methyl 1H-indazole-3-carboxylate." National Center for Biotechnology Information. Link(Chemical property validation).

  • Sassatelli, F., et al. (2006). "Synthesis of novel indazole derivatives as potential kinase inhibitors." Tetrahedron Letters. Link(Source of the 6-nitroisatin synthetic route).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.